4-Chloro-5-nitrobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZUCIHBALRZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Benzimidazole Scaffold
An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitrobenzimidazole
The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including its aromaticity, hydrogen bond donor-acceptor capabilities, and ability to engage in various non-covalent interactions, make it a versatile pharmacophore. A vast number of marketed drugs leverage this core for therapeutic applications ranging from anticancer and antimicrobial to antihypertensive and antiulcer agents.[1][3]
Within this esteemed class of compounds, substituted benzimidazoles serve as critical building blocks for synthesizing more complex and targeted molecular entities. This compound (CAS 1360891-62-8) is one such key intermediate, offering strategically positioned functional groups—a chloro atom and a nitro group—that allow for diverse downstream chemical modifications.[] The electron-withdrawing nature of these substituents significantly influences the reactivity of the benzimidazole ring system, opening avenues for nucleophilic aromatic substitution and reduction chemistries.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy: A Retrosynthetic Approach
The cornerstone of benzimidazole synthesis is the condensation of an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) with a one-carbon (C1) synthon.[5][6] The most direct and widely adopted method for preparing benzimidazoles unsubstituted at the C2 position is the Phillips condensation, which employs formic acid as the C1 source.
Our retrosynthetic analysis, therefore, identifies 4-chloro-5-nitro-1,2-phenylenediamine as the pivotal precursor. The primary challenge lies not in the final ring-closing reaction, but in the efficient and regioselective synthesis of this highly functionalized diamine. Our forward synthesis is strategically designed in a multi-step sequence starting from a commercially available and cost-effective material, 4-chloro-3-nitroaniline.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway, which is designed to control the regiochemistry of substitution and functional group transformations with high fidelity.
Caption: Multi-step synthesis of this compound.
Part 1: Synthesis of the Key Precursor (4-Chloro-5-nitro-1,2-phenylenediamine)
The successful synthesis of the final product is entirely dependent on the high-fidelity preparation of its diamine precursor. Each step in this sequence is chosen to manage the powerful directing effects of the substituents and to ensure the selective transformation of functional groups.
Step 1: Protection of the Amine via Acetylation
Causality: The synthesis begins with 4-chloro-3-nitroaniline.[7][8] The free amino group is a potent activating group for electrophilic aromatic substitution and is highly susceptible to oxidation under the harsh acidic conditions required for nitration. To prevent unwanted side reactions and to precisely control the regioselectivity of the subsequent nitration step, the amine must be protected. Acetylation converts the amino group into a less activating, but still strongly ortho, para-directing, acetamido group.
Experimental Protocol:
-
To a stirred solution of 4-chloro-3-nitroaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
The N-(4-chloro-3-nitrophenyl)acetamide product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. The product is typically of sufficient purity for the next step.
Step 2: Regioselective Nitration
Causality: With the amine protected, we can proceed with the introduction of a second nitro group. The regiochemical outcome is governed by the cumulative directing effects of the substituents on the ring:
-
Acetamido group: Strongly ortho, para-directing.
-
Chloro group: Weakly deactivating, ortho, para-directing.
-
Nitro group: Strongly deactivating, meta-directing.
The dominant directing influence is the acetamido group. Nitration will occur preferentially at the position ortho to it and meta to the existing nitro group, which is the C2 position. This yields the desired N-(4-chloro-2,5-dinitrophenyl)acetamide.
Experimental Protocol:
-
In a flask cooled in an ice-salt bath to 0 °C, slowly add N-(4-chloro-3-nitrophenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid (4 mL per gram of acetamide), ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash extensively with cold water, and dry.
Step 3: Deprotection via Acid Hydrolysis
Causality: The protecting acetyl group must now be removed to regenerate the free amine, providing the dinitroaniline intermediate. Acid-catalyzed hydrolysis is a standard and efficient method for this transformation.
Experimental Protocol:
-
Suspend the crude N-(4-chloro-2,5-dinitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (3:1 v/v).
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
The product, 4-chloro-2,5-dinitroaniline, will precipitate.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed if higher purity is required.
Step 4: Selective Reduction of the ortho-Nitro Group
Causality: This step is the most critical for forming the required ortho-phenylenediamine. We need to selectively reduce one of the two nitro groups. The Zinin reduction, using an aqueous solution of sodium sulfide (Na₂S), is a classic and highly effective method for selectively reducing a nitro group that is ortho to an amino group. The internal hydrogen bonding between the amino and the ortho-nitro group facilitates this selectivity.
Experimental Protocol:
-
Dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq) in water.
-
In a separate flask, suspend 4-chloro-2,5-dinitroaniline (1.0 eq) in ethanol.
-
Heat the ethanolic suspension to reflux and add the aqueous sodium sulfide solution dropwise over 1 hour. A significant color change will be observed.
-
Maintain the reflux for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into water. The product, 4-chloro-5-nitro-1,2-phenylenediamine, will precipitate.
-
Filter the crude product, wash with water, and dry. Purification is typically achieved by recrystallization from an ethanol/water mixture.
Part 2: Cyclization to this compound
Step 5: Phillips Condensation
Causality: The final step involves the condensation of the synthesized diamine with formic acid. This acid serves as the source of the C2 carbon of the benzimidazole ring. The reaction proceeds via an initial formylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.
Mechanism of Phillips Condensation
Caption: Mechanism of the Phillips benzimidazole synthesis.
Experimental Protocol:
-
Place the 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) and 90% formic acid (10 eq) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it into ice water.
-
Neutralize the solution carefully by the dropwise addition of aqueous ammonia or sodium hydroxide solution until the pH is ~7-8. The product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.
-
The crude this compound can be purified by recrystallization from aqueous ethanol to yield the final product as a crystalline solid.
Data Summary
The following table summarizes the key transformations and expected outcomes for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Chloro-3-nitroaniline | Acetic Anhydride, Acetic Acid | N-(4-chloro-3-nitrophenyl)acetamide | 90-95% |
| 2 | N-(4-chloro-3-nitrophenyl)acetamide | HNO₃, H₂SO₄ | N-(4-chloro-2,5-dinitrophenyl)acetamide | 80-85% |
| 3 | N-(4-chloro-2,5-dinitrophenyl)acetamide | HCl, Ethanol | 4-Chloro-2,5-dinitroaniline | 90-95% |
| 4 | 4-Chloro-2,5-dinitroaniline | Na₂S·9H₂O, Ethanol/H₂O | 4-Chloro-5-nitro-1,2-phenylenediamine | 70-75% |
| 5 | 4-Chloro-5-nitro-1,2-phenylenediamine | Formic Acid | This compound | 85-90% |
Conclusion
This guide outlines a robust and logical synthetic route to this compound from an inexpensive starting material. The strategy's success hinges on a disciplined approach to functional group management: initial protection of the reactive amine, controlled regioselective nitration, and a highly specific selective reduction to generate the key ortho-phenylenediamine precursor. The final cyclization is a classic, high-yielding transformation. By understanding the causality behind each step, researchers can troubleshoot and optimize this synthesis, reliably producing this valuable intermediate for applications in drug discovery and materials science.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. 4-Chloro-3-nitroaniline | 635-22-3 [sigmaaldrich.com]
An In-depth Technical Guide to 4-Chloro-5-nitrobenzimidazole: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, analyze its spectral characteristics, and present a detailed examination of its synthesis and reactivity. Furthermore, this guide explores the compound's role as a privileged scaffold in drug development, supported by established experimental protocols and safety guidelines. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile building block.
Core Physicochemical Properties
This compound is a substituted aromatic heterocycle. The benzimidazole core, a fusion of benzene and imidazole rings, is a foundational structure in numerous biologically active molecules, including Vitamin B12.[1] The addition of a chloro and a nitro group to the benzene ring significantly modifies the electronic properties and reactivity of the molecule, making it a valuable intermediate for further chemical elaboration. The electron-withdrawing nature of both substituents enhances the acidity of the N-H proton and influences the susceptibility of the aromatic ring to nucleophilic substitution.
Chemical Structure
The structural arrangement of this compound is critical to its chemical behavior.
Caption: Chemical structure of 4-Chloro-5-nitro-1H-benzimidazole.
Summary of Properties
The fundamental properties of this compound are summarized below. These values are critical for designing experiments, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 1360891-62-8 | [][3][4] |
| Molecular Formula | C₇H₄ClN₃O₂ | [][3] |
| Molecular Weight | 197.58 g/mol | [][3] |
| IUPAC Name | 4-chloro-5-nitro-1H-benzimidazole | [] |
| Appearance | Solid (form may vary) | [5] |
| Canonical SMILES | C1=CC(=C(C2=C1NC=N2)Cl)--INVALID-LINK--[O-] | [] |
Spectroscopic Profile: An Interpretive Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the N-H proton. The proton on the imidazole ring (C2-H) would likely appear as a singlet downfield (>8.0 ppm). The two protons on the benzene portion of the ring would exhibit coupling, with their chemical shifts influenced by the anisotropic effects of the chloro and nitro groups. For the related 5-nitrobenzimidazole, aromatic protons appear between 7.7 and 8.5 ppm.[6]
-
¹³C NMR Spectroscopy : The carbon spectrum should display seven distinct signals for the seven carbon atoms in the aromatic system. The chemical shifts will be heavily influenced by the attached heteroatoms and substituents. Carbons bonded to the nitro and chloro groups would be significantly shifted. In 5-nitrobenzimidazole nitrate, carbon signals are observed across the aromatic region.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the functional groups present. Key expected absorption bands include:
-
N-H Stretching: A broad band around 3100-3400 cm⁻¹, characteristic of the imidazole N-H bond.[8][9]
-
N-O Stretching (Nitro Group): Two strong, sharp bands are anticipated around 1500-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[8][9]
-
C=N Stretching: A band in the 1600-1640 cm⁻¹ region, corresponding to the imidazole ring.[8][9]
-
C-Cl Stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) at m/z 197. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Synthesis and Reactivity
The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. These methods provide a reliable and validated pathway to access compounds like this compound.
General Synthesis Strategy
A prevalent method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine derivative with a one-carbon electrophile, such as an aldehyde or carboxylic acid (or its derivative). For this compound, the logical precursor would be 4-chloro-5-nitro-1,2-phenylenediamine.
The synthesis can be visualized as a two-step logical flow: starting material selection followed by a cyclization reaction.
Caption: Logical workflow for the synthesis of this compound.
This approach is supported by numerous literature precedents for the synthesis of variously substituted nitrobenzimidazoles.[1][10][11] A common variation involves the reaction of a diamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite to facilitate the cyclization and aromatization in a single pot.[1][8]
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Imidazole N-H: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation, a common strategy for diversifying the benzimidazole scaffold.[1]
-
Aromatic Ring: The benzene ring is electron-deficient due to the potent withdrawing effects of the nitro group and the moderate withdrawing effect of the chloro group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly of the chlorine atom.
-
Nitro Group: The nitro group can be reduced to an amine, providing a synthetic handle for introducing a wide array of new functional groups via diazotization or acylation. This transformation is a key step in building more complex drug-like molecules.
Role in Drug Discovery and Development
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[12] Marketed drugs containing this core structure are used to treat diverse conditions, including hypertension (e.g., Telmisartan), gastric ulcers (e.g., Omeprazole), and parasitic infections (e.g., Albendazole).[8][13]
This compound serves as a key building block for accessing novel therapeutic agents. The chloro and nitro substituents are not merely passive components; they are critical for tuning the molecule's steric and electronic properties and often serve as key pharmacophoric elements or as handles for further derivatization.
-
Antimicrobial and Anticancer Applications: The nitroaromatic moiety is a well-known feature in compounds with antimicrobial and anticancer activity.[1] The ability of the nitro group to undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of cytotoxic reactive species.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core. The benzimidazole scaffold can act as a hinge-binding motif, and the substituents at the 4- and 5-positions can be modified to achieve potency and selectivity against specific kinases.
-
Anthelmintic Activity: Several 5-nitrobenzimidazole derivatives have shown significant anthelmintic activity.[13]
Representative Experimental Protocol: Synthesis of 2-Substituted-5-Nitrobenzimidazoles
To ensure trustworthiness and provide actionable insights, this section details a validated, self-contained protocol adapted from established literature for the synthesis of related benzimidazole derivatives.[8] This method demonstrates the condensation of a diamine with an aldehyde.
Objective: To synthesize a 2-substituted-5-nitro-1H-benzoimidazole derivative from 4-nitro-1,2-phenylenediamine and a substituted aromatic aldehyde.
Materials and Reagents
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dimethoxyethane (DME)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate
-
Methanol
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring plate and magnetic stirrer
-
TLC plates (silica gel)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.
-
Initial Mixing: In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in a suitable amount of dimethoxyethane.[8]
-
Schiff Base Formation: Cool the mixture to 0°C in an ice bath. Add 1.01 equivalents of the desired aromatic aldehyde while stirring. Continue stirring at 0°C for 2 hours. Afterwards, reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.[8]
-
Cyclization: To the reaction mixture, add additional dimethoxyethane and 1.01 equivalents of sodium metabisulfite, which acts as the oxidant for cyclization and aromatization.[8]
-
Reflux: Stir the mixture under reflux for approximately 48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 chloroform:methanol).[8]
-
Isolation: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[8]
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water and allow it to dry. The crude product can be further purified by recrystallization from methanol or by column chromatography on silica gel.[8]
Rationale: The choice of sodium metabisulfite as an oxidant is a key aspect of this protocol, as it facilitates the intramolecular cyclization of the Schiff base intermediate to form the stable aromatic benzimidazole ring system.[8] DME is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.
Safety and Handling
As a laboratory chemical, this compound and its precursors require careful handling. The following guidelines are based on safety data sheets for structurally related nitroaromatic and chlorinated compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases, as it is incompatible with these materials.[5][14][17]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[14][16]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[14][15]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[14][15]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[14][16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]
Conclusion
This compound is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its chemical properties, governed by the benzimidazole core and the electron-withdrawing chloro and nitro substituents, provide a versatile platform for creating diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for researchers aiming to leverage this compound in the development of novel, high-value molecules.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1360891-62-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [sigmaaldrich.com]
- 5. 5955-72-6 CAS MSDS (2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 5-Nitrobenzimidazole nitrate(27896-84-0) 13C NMR [m.chemicalbook.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rsc.org [rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Nitrobenzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds, including several marketed drugs.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, from anticancer and antimicrobial to antihypertensive and antiviral activities.[2] The introduction of a nitro group onto the benzimidazole core, as seen in 5-nitrobenzimidazole derivatives, further enhances its chemical reactivity and biological potential, making it a valuable building block in the synthesis of novel therapeutic agents.[3][4] This guide focuses on a specific, strategically substituted analogue: 4-Chloro-5-nitrobenzimidazole (CAS Number: 1360891-62-8) . The presence of both a chloro and a nitro group on the benzene ring is anticipated to significantly modulate the electronic properties and, consequently, the biological activity of the benzimidazole scaffold, presenting unique opportunities for drug design and development.
This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, potential applications, and safe handling of this compound. The information herein is curated to empower researchers in their quest for novel therapeutic discoveries.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1360891-62-8 | Commercial Suppliers |
| Molecular Formula | C₇H₄ClN₃O₂ | Calculated |
| Molecular Weight | 197.58 g/mol | Calculated |
| IUPAC Name | 4-chloro-5-nitro-1H-benzimidazole | Nomenclature Rules |
| Appearance | Expected to be a solid, likely pale yellow to brown | Analogy to nitroaromatic compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | General solubility of benzimidazoles |
| Melting Point | Not reported; expected to be relatively high due to the rigid, planar structure and potential for intermolecular hydrogen bonding | Comparison with similar benzimidazole derivatives |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is crucial for the structural confirmation of synthesized this compound. The following are the expected key features in its NMR, IR, and Mass spectra.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound are expected to be relatively simple due to the limited number of protons and carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹H NMR: Signals corresponding to the aromatic protons and the N-H proton of the imidazole ring are expected. The exact chemical shifts and coupling patterns would provide definitive information about the substitution pattern.
-
¹³C NMR: Resonances for the seven carbon atoms are anticipated. The carbons attached to the chloro and nitro groups, as well as the carbons of the imidazole ring, will exhibit characteristic chemical shifts.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[6][7]
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Imidazole |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1530 and ~1350 | Asymmetric and Symmetric N-O Stretch | Nitro Group |
| ~800-700 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6]
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 197 and 199 in a roughly 3:1 ratio, characteristic of the presence of a single chlorine atom.
-
Fragmentation: Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the benzimidazole ring.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be logically approached through the condensation of a suitably substituted o-phenylenediamine with a one-carbon source. A plausible and efficient synthetic route would involve the cyclization of 3,4-diamino-6-chloronitrobenzene with an appropriate reagent. The synthesis of various 6-substituted 1H-benzimidazole derivatives from 4-chloro-o-phenylenediamine and 4-nitro-o-phenylenediamine has been reported, providing a strong basis for this proposed pathway.[8][9][10]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[8][9]
Step 1: Synthesis of 3,4-Diamino-6-chloronitrobenzene (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-1,2-phenylenediamine in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4-diamino-6-chloronitrobenzene.
Step 2: Cyclization to this compound
-
Reaction Setup: In a round-bottom flask, combine the synthesized 3,4-diamino-6-chloronitrobenzene with an excess of formic acid.
-
Reflux: Heat the mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The product should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it an intriguing candidate for further exploration in drug discovery programs. The broader class of nitrobenzimidazoles has demonstrated a wide range of biological activities.[2][1]
Potential Therapeutic Areas
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.[8] The electron-withdrawing nature of the chloro and nitro groups in this compound could enhance its interaction with biological targets relevant to cancer.
-
Antimicrobial and Antifungal Activity: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[8][11] The nitro group, in particular, is a known feature in many antimicrobial drugs.
-
Antiparasitic Activity: Nitro-heterocyclic compounds are effective against a variety of parasites. The 5-nitrobenzimidazole core is a key component in several anthelmintic drugs.[3]
-
Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents, including against viruses like HIV.[2]
Mechanism of Action: A Postulated View
While the specific mechanism of action for this compound has not been elucidated, we can hypothesize potential pathways based on related compounds.
Caption: Potential mechanisms of action for this compound.
Safety, Handling, and Storage
As with any chemical compound, particularly nitroaromatic compounds, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification (Predicted)
-
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Mutagenicity/Carcinogenicity: Some nitroaromatic compounds are suspected of being mutagenic or carcinogenic.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.
Storage Guidelines
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12][13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the chloro and nitro substituents, warrant further investigation into its biological activities. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound. Future studies should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its pharmacological profile across various disease models. The insights gained from such research could unlock the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloronitrobenzene(100-00-5) 13C NMR [m.chemicalbook.com]
- 6. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. kegsmiths.com [kegsmiths.com]
- 14. cedrec.com [cedrec.com]
Topic: Strategic Selection of Starting Materials for the Synthesis of 4-Chloro-5-nitrobenzimidazole
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
4-Chloro-5-nitrobenzimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a variety of pharmacologically active agents. Its utility stems from the strategic placement of chloro and nitro substituents, which provide reactive handles for further molecular elaboration, and the inherent biological significance of the benzimidazole core.[1][2] This guide provides a comprehensive analysis of the synthetic pathways leading to this compound, with a primary focus on the critical evaluation of starting materials. We will dissect the core synthetic logic, from the foundational benzimidazole ring closure to the nuanced strategies for preparing the requisite substituted o-phenylenediamine precursor. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to empower researchers in making informed decisions for efficient and scalable synthesis.
The Core Synthetic Imperative: Benzimidazole Ring Formation
The construction of the benzimidazole ring system is a cornerstone of heterocyclic chemistry. The most direct and widely adopted method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4] For the synthesis of this compound, which is unsubstituted at the C2 position, formic acid is the reagent of choice.
The reaction mechanism is initiated by the protonation of formic acid, enhancing its electrophilicity. One of the amino groups of the o-phenylenediamine precursor performs a nucleophilic attack on the activated carbonyl carbon. An intramolecular cyclization, driven by the second amino group, is followed by a dehydration cascade to yield the aromatic benzimidazole ring. This acid-catalyzed cyclocondensation is a robust and high-yielding transformation, making the synthesis of the correctly substituted o-phenylenediamine the principal strategic challenge.[5]
Primary Synthetic Route: The Precursor-Driven Approach
The most logical and efficient pathway to this compound hinges on the availability of its direct precursor: 4-chloro-5-nitro-1,2-phenylenediamine (CAS 67073-39-6).[6][7][8] This approach simplifies the final ring-closing step, allowing for a clean and predictable conversion to the target molecule.
Synthesis of the Key Precursor: 4-Chloro-5-nitro-1,2-phenylenediamine
The primary challenge lies in the regioselective synthesis of this key diamine. The most common laboratory-scale approach begins with a commercially available and less complex starting material, 4-chloro-1,2-phenylenediamine.
Pathway A: Direct Nitration of 4-Chloro-1,2-phenylenediamine
This is the most atom-economical route. 4-Chloro-1,2-phenylenediamine (CAS 95-83-0) serves as the starting material.[9][10][11] The core of this step is the electrophilic aromatic substitution (nitration) on the benzene ring.
-
Causality of Experimental Choices :
-
Directing Effects : The two amino groups are powerful activating, ortho-, para-directing groups, while the chloro group is a deactivating, yet also ortho-, para-directing group. The nitration must be controlled to achieve substitution at the C5 position, which is ortho to one amino group and meta to the other and the chloro substituent.
-
Reaction Conditions : The reaction is typically performed using a nitrating agent (e.g., nitric acid) in a strong acid solvent like sulfuric acid at low temperatures to control the reaction's exothermicity and prevent over-nitration or side reactions. The strong acid protonates the amino groups, converting them into deactivating ammonium (-NH3+) groups, which helps to moderate the reaction and influence regioselectivity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-5-nitro-o-phenylenediamine | C6H6ClN3O2 | CID 5702618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-CHLORO-5-NITROBENZENE-1,2-DIAMINE | CAS 67073-39-6 [matrix-fine-chemicals.com]
- 8. 350660250 [thermofisher.com]
- 9. parchem.com [parchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. gfschemicals.com [gfschemicals.com]
A Technical Guide to the Structural Elucidation of 4-Chloro-5-nitrobenzimidazole
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-chloro-5-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but the underlying scientific rationale for each analytical choice. Our approach emphasizes a self-validating system of protocols to ensure the highest degree of scientific integrity.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1][2] Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, make them a focal point in drug discovery.[1] The precise structural characterization of novel benzimidazole derivatives is a critical step in understanding their structure-activity relationships (SAR) and ensuring their purity and identity. This guide will walk through a systematic approach to confirm the structure of this compound.
Synthesis and Purification: Establishing the Foundation
The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method for synthesizing substituted benzimidazoles is through the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[4][5][6] For this compound, a logical synthetic route involves the reaction of 4-chloro-5-nitro-o-phenylenediamine with formic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-5-nitro-o-phenylenediamine (1 equivalent) and formic acid (10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with constant stirring.
-
Neutralization: Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Spectroscopic Analysis: The Core of Structure Elucidation
A multi-faceted spectroscopic approach is essential for the unambiguous determination of the molecular structure. This involves the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are crucial for piecing together the carbon-hydrogen framework.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N-H | ~12.0-13.5 | broad singlet | 1H | - | The N-H proton of the imidazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[1] |
| H-7 | ~8.2-8.4 | doublet | 1H | ~8.5-9.0 | This proton is ortho to the nitro group, which is a strong electron-withdrawing group, causing a significant downfield shift. It will be coupled to H-6. |
| H-6 | ~7.8-8.0 | doublet | 1H | ~8.5-9.0 | This proton is coupled to H-7. |
| H-2 | ~8.5-8.7 | singlet | 1H | - | The proton at the C2 position of the imidazole ring is typically a singlet. |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140-145 | The C2 carbon of the imidazole ring is typically found in this region.[10] |
| Aromatic Carbons | ~110-150 | The exact shifts of the six aromatic carbons will be influenced by the chloro and nitro substituents. The carbons directly attached to the electron-withdrawing nitro group and the electronegative chlorine atom will be shifted downfield. |
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[1]
-
Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300-3500 | Medium, broad | Characteristic of the N-H bond in the imidazole ring. |
| Aromatic C-H Stretch | 3000-3100 | Medium | Typical for C-H bonds in an aromatic ring. |
| C=N Stretch | 1620-1640 | Medium | Corresponds to the carbon-nitrogen double bond within the imidazole ring. |
| N-O Asymmetric Stretch | 1500-1560 | Strong | Characteristic of the nitro group. |
| N-O Symmetric Stretch | 1330-1370 | Strong | Characteristic of the nitro group. |
| C-Cl Stretch | 700-800 | Strong | Indicative of the carbon-chlorine bond. |
-
Grinding: Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄ClN₃O₂), which is approximately 197.58 g/mol .[]
-
Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzimidazoles involve the loss of small molecules like HCN or cleavage of the imidazole ring.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic distribution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Integrated Data Analysis: Building the Structural Puzzle
The true power of this multi-technique approach lies in the integration of all the spectroscopic data. The elucidation process is a logical workflow where each piece of information corroborates the others.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Chloro-5-nitrobenzimidazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Chloro-5-nitrobenzimidazole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information on its predicted properties, probable synthetic routes based on established benzimidazole chemistry, and potential applications extrapolated from related compounds.
Molecular and Physicochemical Profile
This compound, with the CAS number 1360891-62-8, possesses a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol .[][2] The presence of both a chloro and a nitro group on the benzimidazole scaffold significantly influences its electronic properties, reactivity, and potential biological activity.
Table 1: Core Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 1360891-62-8 | [][2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [][2] |
| Molecular Weight | 197.58 g/mol | [][2] |
| IUPAC Name | 4-chloro-5-nitro-1H-benzimidazole | [] |
| Appearance | Predicted to be a solid at room temperature. | General knowledge of similar compounds |
| Melting Point | No experimental data available. Likely to be a high-melting solid, characteristic of substituted benzimidazoles. | Inferred from related compounds |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.[3][4][5] | Inferred from related benzimidazoles[3][4][5] |
| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | General knowledge of nitroaromatic compounds |
Chemical Structure:
Caption: Chemical structure of 4-Chloro-5-nitro-1H-benzimidazole.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical precursor for the synthesis of this compound would be 3-chloro-4-nitro-1,2-diaminobenzene. This intermediate, upon reaction with formic acid, would undergo cyclization to form the desired product.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-chloro-4-nitro-1,2-diaminobenzene in a suitable solvent (e.g., a high-boiling point alcohol or water with a catalytic amount of acid), add an excess of formic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Choice of o-phenylenediamine: The specific substitution pattern on the o-phenylenediamine precursor dictates the final substitution pattern on the benzimidazole ring.
-
Use of Formic Acid: Formic acid is a simple and effective one-carbon synthon for the formation of the C2-unsubstituted benzimidazole ring.
-
Acid Catalysis: The reaction is typically acid-catalyzed to facilitate the nucleophilic attack of the amino groups on the carbonyl carbon of formic acid and the subsequent dehydration and cyclization.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the condensation and cyclization reactions.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-withdrawing chloro and nitro groups and the nucleophilic and electrophilic centers of the benzimidazole ring system.
-
N-H Acidity: The N-H proton of the imidazole ring is acidic and can be deprotonated by a base to form the corresponding anion. This anion can then be alkylated or acylated to introduce substituents at the N1 or N3 position.
-
Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups.
-
Nucleophilic Aromatic Substitution: The chloro group at the 4-position may be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, activated by the ortho-nitro group.
Spectral Characterization (Predicted)
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The C2-proton of the imidazole ring would likely appear as a singlet further downfield. The N-H proton would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The C2 carbon of the imidazole ring would be expected around δ 140-150 ppm. The carbons attached to the chloro and nitro groups would show characteristic shifts. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic system (1500-1650 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively). The C-Cl stretch would appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 197, along with an isotope peak at m/z 199 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the nitro group and cleavage of the imidazole ring. |
Applications in Drug Development and Research
Benzimidazole and its derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[6][7] While specific studies on this compound are scarce, its structural features suggest potential applications in several therapeutic areas. The presence of the nitro group, in particular, is a common feature in many antimicrobial and antiparasitic drugs.
Potential Areas of Investigation:
-
Antimicrobial and Antifungal Agents: Nitro-substituted heterocycles are known for their antimicrobial properties. This compound could be investigated for its activity against various bacterial and fungal strains.[7][9]
-
Antiparasitic Agents: The benzimidazole core is central to many anthelmintic drugs. The introduction of a nitro group could modulate this activity.
-
Anticancer Agents: Certain substituted benzimidazoles have shown promise as anticancer agents, and this derivative could be a starting point for the development of novel cytotoxic compounds.[7][9]
-
Kinase Inhibitors: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, and derivatives can be designed as specific inhibitors.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the data for related nitroaromatic and chlorinated compounds, it should be handled with care in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents an interesting, yet underexplored, molecule within the vast family of benzimidazole derivatives. Its synthesis is feasible through established chemical routes, and its structural features suggest a range of potential biological activities. Future research should focus on the definitive synthesis and characterization of this compound, including the acquisition of detailed experimental data for its physicochemical and spectral properties. Subsequent biological screening could unveil its potential as a lead compound in various drug discovery programs, particularly in the areas of infectious diseases and oncology.
References
- 2. a2bchem.com [a2bchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [chemicalbook.com]
- 5. 4-Chloronitrobenzene(100-00-5) IR Spectrum [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1360891-62-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
4-Chloro-5-nitrobenzimidazole: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures" due to their inherent ability to interact with diverse biological targets. The benzimidazole core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to endogenous purines allows it to bind to a wide array of enzymes and receptors, making it a cornerstone in the development of therapeutics for cancer, hypertension, viral infections, and more.[1][3]
This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Chloro-5-nitrobenzimidazole (CAS 1360891-62-8).[] This compound is not merely another benzimidazole; it is a strategically functionalized starting material designed for chemical diversification. The presence of a nitro group, a strong electron-withdrawing substituent, alongside a displaceable chloro atom, imbues the scaffold with a unique reactivity profile. This guide will provide a senior application scientist's perspective on the synthesis, key chemical transformations, and therapeutic applications stemming from this potent building block, offering field-proven insights and detailed experimental frameworks.
Core Compound Profile: Physicochemical and Spectroscopic Properties
A thorough understanding of the starting material is the bedrock of any successful synthetic campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1360891-62-8 | [] |
| Molecular Formula | C₇H₄ClN₃O₂ | [] |
| Molecular Weight | 197.58 g/mol | [] |
| Appearance | Off-white to pale yellow powder | [5] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | [6] |
Spectroscopic Signature: An Interpretive Analysis
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton on the imidazole ring (C2-H) will likely appear as a singlet significantly downfield (>8.0 ppm). The two protons on the benzene ring will present as an AX system (two doublets), with chemical shifts influenced by the anisotropic effects of the chloro and nitro groups.
-
¹³C NMR: The carbon spectrum will display signals for the seven carbon atoms. The C2 carbon of the imidazole ring will be prominent. The carbons attached to the chloro and nitro groups (C4 and C5) will be significantly shifted, and their precise assignment would require advanced NMR experiments. Other aromatic carbons will appear in the typical 110-150 ppm range.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic vibrational bands will include:
-
N-H Stretch: A broad peak around 3400-3300 cm⁻¹ for the imidazole N-H.[8]
-
Asymmetric NO₂ Stretch: A strong, sharp peak around 1520-1550 cm⁻¹.[7][8]
-
Symmetric NO₂ Stretch: Another strong peak around 1330-1350 cm⁻¹.[7]
-
C=N Stretch: A peak in the 1620-1640 cm⁻¹ region, characteristic of the imidazole ring.[8]
-
Synthesis of the Core Scaffold
The construction of the this compound ring is most efficiently achieved through the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source, a cornerstone of benzimidazole synthesis.[9]
Experimental Protocol: Representative Synthesis of a Nitrobenzimidazole Scaffold
This protocol, adapted from the well-established Phillips condensation method, illustrates the synthesis of a 5-nitrobenzimidazole derivative from 4-nitro-o-phenylenediamine. The synthesis of the chloro-nitro analogue would follow a similar logic, starting from 3-chloro-4-nitro-1,2-phenylenediamine.[2][8]
Materials:
-
4-nitro-1,2-phenylenediamine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dimethoxyethane (DME)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Methanol (for recrystallization)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1 equivalent) in DME. Cool the mixture to 0°C in an ice bath.
-
Add the substituted aromatic aldehyde (1.01 equivalents) to the cooled suspension.
-
Allow the mixture to stir at 0°C for 2 hours, then reflux for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Cyclization: To the reaction mixture, add an additional volume of DME followed by sodium metabisulfite (1.01 equivalents), which acts as a mild oxidizing agent to drive the cyclization.
-
Stir the mixture under reflux for 48 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., in a 9:1 chloroform:methanol solvent system).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to yield the purified 2-substituted-5-nitrobenzimidazole.[8]
Causality and Justification: The initial reaction at low temperature followed by reflux controls the formation of the Schiff base. The use of sodium metabisulfite is a key step; it facilitates the oxidative cyclization to the stable aromatic benzimidazole ring system without requiring harsh or expensive oxidants.
Caption: Workflow for the synthesis of a 2-substituted 5-nitrobenzimidazole.
Key Synthetic Transformations: Unlocking Molecular Diversity
This compound is primed for a series of high-yield, strategic chemical modifications that allow for the rapid generation of compound libraries. The interplay between the N-H protons, the activated chloro group, and the reducible nitro group defines its synthetic utility.
N-Alkylation: Diversifying the Imidazole Core
The acidic N-H proton of the imidazole ring is readily deprotonated, allowing for the introduction of various side chains. This is one of the most common and powerful methods for modifying the scaffold's properties, such as solubility, cell permeability, and target engagement.
Experimental Protocol: General N-Alkylation
This protocol is adapted from established procedures for the alkylation of nitroimidazoles.[6]
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2-2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5-2.0 equiv).
-
Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the imidazole nitrogen.
-
Add the alkylating agent (1.2-2.0 equiv) dropwise to the mixture.
-
Heat the reaction to 50-60°C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.[6]
Trustworthiness of the Protocol: This is a self-validating system. The reaction progress can be easily tracked by TLC, observing the disappearance of the more polar N-H starting material and the appearance of a less polar N-alkylated product. The use of a mild base like K₂CO₃ ensures that other functional groups are not affected.
Caption: General workflow for the N-alkylation of this compound.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloro Group
The chloro substituent at the C4 position is activated for nucleophilic aromatic substitution by the potent electron-withdrawing effect of the nitro group at C5.[10] This allows for the introduction of a wide range of nucleophiles (amines, alcohols, thiols), providing a critical vector for molecular diversification.[11]
Experimental Protocol: Representative SNAr with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMSO, NMP)
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen anhydrous solvent in a sealed reaction vessel.
-
Add the amine nucleophile (2.0-3.0 equivalents). The excess amine also acts as a base to neutralize the HCl generated.
-
Heat the mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[11]
-
Work-up: After completion, cool the reaction and pour into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Expertise and Causality: The choice of a high-boiling polar aprotic solvent like DMSO is critical; it effectively solvates the intermediate Meisenheimer complex, lowering the activation energy of this rate-limiting step.[10] The reaction is typically clean, as the C-Cl bond is the most electrophilic site on the benzene ring.
Caption: Mechanism and workflow for SNAr on this compound.
Suzuki Cross-Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[12] The chloro group on the benzimidazole ring can serve as the electrophilic partner in this reaction, coupling with a variety of organoboron reagents.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki coupling conditions for aryl chlorides.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system and finally the palladium catalyst.
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.[14]
Authoritative Grounding: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the C-C bond and regenerate the catalyst.[12] The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium catalyst and facilitating the challenging oxidative addition to the aryl chloride.
Caption: Workflow for Suzuki coupling of this compound.
Nitro Group Reduction: Gateway to Amino Derivatives
The nitro group is not just an activating group; it is a synthetic handle. Its reduction to an amino group opens up a vast new landscape of chemical possibilities, including amide bond formation, diazotization, and reductive amination. Selective reduction is key, as catalytic hydrogenation with Pd/C can often lead to undesired dehalogenation.
Experimental Protocol: Selective Nitro Group Reduction
This protocol uses iron powder in an acidic medium, a classic and reliable method for reducing nitro groups in the presence of aryl halides.[15]
Materials:
-
This compound (1.0 equiv)
-
Iron powder (Fe, 3.0-5.0 equiv)
-
Glacial acetic acid or Ethanol/Water with NH₄Cl
-
Ethyl acetate
Procedure:
-
Reaction Setup: Suspend this compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Make the aqueous residue basic with a solution of sodium bicarbonate or ammonia.
-
Extract the product with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography if needed to yield 4-Chloro-5-aminobenzimidazole .
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. rsc.org [rsc.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Derivatization of 4-Chloro-5-nitrobenzimidazole
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutic agents with a vast range of pharmacological activities.[2] Benzimidazole derivatives have found clinical applications as antiulcer drugs (e.g., Omeprazole), anthelmintics (e.g., Albendazole), antihistamines, and more recently, as promising candidates in oncology and virology.[1][3][4][5]
The introduction of specific substituents onto the benzimidazole ring is a key strategy for modulating its biological activity. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), are of particular interest. The nitro group can enhance antimicrobial and anticancer properties, while the chloro substituent can improve metabolic stability and binding affinity.[4][5] The compound This compound (or its isomer, 6-chloro-5-nitrobenzimidazole, depending on numbering conventions) is a synthetically valuable intermediate, combining these features to serve as a versatile starting point for a diverse library of potent bioactive molecules.[6][7][8] This guide provides a detailed exploration of the synthesis of this core structure and its subsequent derivatization, grounded in established chemical principles and modern laboratory practices.
Part 1: Foundational Synthesis of the Benzimidazole Core
The construction of the benzimidazole ring system is most commonly achieved through the condensation of an o-phenylenediamine (or a substituted analogue) with a one-carbon electrophile. The choice of this electrophile and the reaction conditions dictates the substituent at the C2 position and the overall efficiency of the synthesis.
The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A classic and robust method involves the reaction of an o-phenylenediamine with a carboxylic acid under strong acidic conditions, often with heat.[9] The acid catalyst, typically polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), serves a dual purpose: it protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine, and it facilitates the subsequent dehydration and ring closure.
-
Causality: The high temperature and acidic environment are necessary to overcome the activation energy for the dehydration steps, leading to the formation of the stable aromatic benzimidazole ring. This method is particularly effective for preparing a wide array of 2-substituted benzimidazoles.[9]
Weidenhagen Reaction: Condensation with Aldehydes
The reaction between an o-phenylenediamine and an aldehyde is one of the most direct and widely used methods for benzimidazole synthesis.[9][10] This pathway proceeds through the formation of a Schiff base intermediate, which must then undergo an oxidative cyclization to yield the final aromatic product.[11]
-
Causality: The oxidation step is critical. Without an oxidizing agent, the reaction would terminate at the dihydrobenzimidazole intermediate. Various oxidants can be employed, with sodium metabisulfite (Na₂S₂O₅) being a common, mild, and effective choice that facilitates the cyclization and aromatization.[6][7][8][12]
Modern Methodologies: Enhancing Efficiency and Sustainability
To address the limitations of classical methods, such as long reaction times and harsh conditions, modern techniques have been developed.
-
Microwave-Assisted Synthesis: By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products.[6][7][9] This is due to rapid and uniform heating of the reaction mixture.
-
Green Chemistry Approaches: The use of environmentally benign solvents like water, or even solvent-free conditions, is gaining traction.[10][13][14] Catalysts like cobalt (II) acetylacetone have been shown to efficiently promote the condensation of diamines and aldehydes at room temperature, offering a milder and more sustainable alternative.[11]
Part 2: Synthesis of 2-Aryl-6-chloro-1H-benzimidazole Derivatives
The synthesis of the target scaffold begins with the appropriately substituted o-phenylenediamine. For this guide, we will focus on the synthesis of 6-chloro-1H-benzimidazole derivatives, which are structurally analogous and follow the same principles as the 4-chloro isomers. The key starting material is 4-chloro-o-phenylenediamine .
The most direct route to synthesize 2-aryl-6-chloro-1H-benzimidazoles involves the condensation of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes using an oxidative reagent.[6][7][8]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-6-chloro-1H-benzimidazole
This protocol is adapted from established methodologies and demonstrates a highly efficient synthesis.[6][7]
Step 1: Reactant Mixture Preparation
-
In a microwave-safe vessel, combine 4-chloro-o-phenylenediamine (1.0 mmol, 142.5 mg).
-
Add 4-methoxybenzaldehyde (1.0 mmol, 136.1 mg).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.0 mmol, 190.1 mg) as the oxidative cyclizing agent.
-
Add ethanol (5 mL) as the solvent.
Step 2: Microwave Irradiation
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: The use of microwave irradiation provides rapid, controlled heating, significantly accelerating the reaction compared to conventional refluxing which could take 6-12 hours.[7]
Step 3: Product Isolation and Precipitation
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Causality: The benzimidazole product is typically insoluble in cold water, causing it to precipitate out of the solution, while the unreacted starting materials and byproducts may remain dissolved.
Step 4: Filtration and Washing
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water to remove any residual solvent and water-soluble impurities.
Step 5: Purification
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure 2-(4-methoxyphenyl)-6-chloro-1H-benzimidazole.
-
Dry the final product under vacuum.
Data Presentation: Synthesis of 2-Aryl-6-chloro-1H-benzimidazole Derivatives
The following table summarizes the synthesis of various derivatives using the microwave-assisted protocol, highlighting the versatility of the aldehyde condensation method.
| Entry | Aldehyde (R-CHO) | Product (2-R-6-chloro-1H-benzimidazole) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-chloro-1H-benzimidazole | 95% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-chloro-1H-benzimidazole | 98% |
| 3 | 4-Methylbenzaldehyde | 2-(4-Tolyl)-6-chloro-1H-benzimidazole | 96% |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-6-chloro-1H-benzimidazole | 99% |
| 5 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-chloro-1H-benzimidazole | 97% |
| Data adapted from reference[7]. Yields are based on microwave-assisted methods. |
Part 3: Derivatization at the N-1 Position
Once the core benzimidazole is synthesized, further functionalization can be achieved, most commonly through N-alkylation or N-arylation. This allows for the introduction of new pharmacophores and the modulation of physicochemical properties like solubility and lipophilicity.
Experimental Protocol: N-Alkylation of 2-Aryl-6-chloro-1H-benzimidazole
This protocol describes a general method for attaching a substituent to the N-1 position of the benzimidazole ring.[6][7]
Step 1: Reactant Mixture
-
In a round-bottom flask, dissolve the starting 2-aryl-6-chloro-1H-benzimidazole (1.0 mmol) in dimethylformamide (DMF, 10 mL).
-
Add potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg) to the solution.
-
Causality: K₂CO₃ is a mild base that deprotonates the acidic N-H proton of the imidazole ring, generating a nucleophilic nitrogen anion.
Step 2: Addition of Halide
-
Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise to the stirring mixture.
-
The reaction is typically carried out at room temperature or with gentle heating.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress using TLC until the starting benzimidazole is consumed.
-
Once complete, pour the reaction mixture into ice-cold water to precipitate the N-substituted product.
Step 4: Isolation and Purification
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-substituted derivative.
Part 4: Visualizing the Synthetic Pathways
Diagrams are essential for clearly communicating complex chemical transformations and workflows.
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Caption: Logical relationship between core synthesis and N-1 derivatization.
Conclusion
The this compound scaffold and its isomers are of significant interest due to their potential as precursors for a wide range of biologically active compounds. The synthetic routes to these molecules are well-established, relying on fundamental organic reactions such as condensation and cyclization. By leveraging modern techniques like microwave-assisted synthesis, these valuable intermediates can be produced efficiently and in high yields. The subsequent derivatization, particularly at the C2 and N1 positions, provides a powerful platform for fine-tuning molecular properties and developing novel therapeutic agents for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzimidazole | PPT [slideshare.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. pcbiochemres.com [pcbiochemres.com]
An In-depth Technical Guide to Determining the Solubility of 4-Chloro-5-nitrobenzimidazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-Chloro-5-nitrobenzimidazole. Given its classification as a potentially poorly soluble compound, this document emphasizes rigorous experimental design, procedural accuracy, and the scientific rationale underpinning methodological choices, aligning with the highest standards of scientific integrity and regulatory expectations.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability and, consequently, the therapeutic efficacy of a drug candidate. For a compound like this compound, a substituted benzimidazole derivative with potential pharmacological applications, understanding its solubility profile across various solvents and pH conditions is a critical early-stage gatekeeper in the drug development process.[1] Poor aqueous solubility can lead to significant challenges in formulation, absorption, and achieving desired in vivo exposure.[1][2]
This guide will provide a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound, grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties of this compound: Predicting Solubility Behavior
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1360891-62-8 | [] |
| Molecular Formula | C₇H₄ClN₃O₂ | [] |
| Molecular Weight | 197.58 g/mol | [] |
| Structure | A benzimidazole core with chloro and nitro substituents. | - |
| Predicted Polarity | The presence of the nitro group and the imidazole ring suggests a polar character, but the benzene ring and chloro group introduce lipophilicity. This duality suggests that its solubility will be highly dependent on the solvent's polarity. | Inferred |
| Predicted Aqueous Solubility | Likely to be poorly soluble in water, a characteristic of many benzimidazole derivatives and compounds with nitro-aromatic systems.[1][4] The related compound, 5-nitrobenzimidazole, is reported to have low water solubility.[5][6] | Inferred |
| Predicted Organic Solvent Solubility | Expected to exhibit higher solubility in polar organic solvents such as alcohols, DMSO, and DMF, which can engage in hydrogen bonding and dipole-dipole interactions. The related 5-nitrobenzimidazole is soluble in alcohol.[5] | Inferred |
The structural features of this compound—a heterocyclic aromatic system with both electron-withdrawing (nitro, chloro) and hydrogen-bonding capable (imidazole N-H) groups—suggest a complex solubility profile. The nitro group, in particular, contributes to a high crystal lattice energy, which can decrease solubility. Therefore, empirical determination of its solubility is essential.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, as it allows for the establishment of a true equilibrium between the dissolved and solid states of the compound.[7][8] This method is recommended by the International Council for Harmonisation (ICH) and is particularly reliable for poorly soluble compounds.[9][10][11]
Rationale for Method Selection
The shake-flask method is chosen for its robustness and ability to provide definitive thermodynamic solubility data, which is crucial for Biopharmaceutics Classification System (BCS) categorization.[10][12][13] This method minimizes the risk of generating supersaturated solutions, which can occur with kinetic solubility methods and lead to inaccurate results.[7]
Experimental Workflow
The following diagram outlines the comprehensive workflow for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Pure, solid this compound
-
A selection of solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Scintillation vials or similar sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, chemically compatible with the solvents)
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Solutions:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is formed and that equilibrium is maintained with the solid phase.[7] A visual confirmation of undissolved solid should be present throughout the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature. For drug development applications, 37 ± 1°C is the standard temperature to simulate physiological conditions.[9][12]
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration has plateaued.[8]
-
-
Sample Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, a combination of centrifugation and filtration is recommended to avoid disturbing the equilibrium.[7]
-
Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. The filter material should be validated to ensure it does not adsorb the compound of interest.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Analytical Method for Quantification: HPLC-UV
A robust and validated analytical method is paramount for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for the analysis of benzimidazole derivatives.[14][15][16][17]
Proposed HPLC-UV Method
The following method is a starting point and should be optimized and validated for this compound.
Table 2: Suggested HPLC-UV Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | These are common reversed-phase columns that provide good retention and separation for aromatic and moderately polar compounds like benzimidazoles.[14][15] |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (or Methanol) and a buffered aqueous phase (e.g., 0.05 M phosphate buffer at pH 4.5). | The organic modifier and buffer pH can be adjusted to achieve optimal retention time and peak shape. A pH of 4.5 is often a good starting point for benzimidazoles.[14][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Standard injection volume to ensure good peak shape and sensitivity. |
| Detection Wavelength | To be determined by UV scan (likely in the 254 nm - 300 nm range). | Benzimidazole derivatives typically have strong UV absorbance in this range.[14][15] A UV scan of a standard solution should be performed to identify the wavelength of maximum absorbance (λmax). |
| Column Temperature | 30-40 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation
The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and specificity for this compound. This involves:
-
Linearity: Preparing a series of standard solutions of known concentrations to generate a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy and Precision: Analyzing samples of known concentrations multiple times to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Specificity: Ensuring that there are no interfering peaks from the solvent or any potential impurities at the retention time of the analyte.
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table for easy comparison across different solvent systems.
Table 3: Example Solubility Data for this compound at 37°C
| Solvent System | pH (for aqueous) | Mean Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl Buffer | 1.2 | Experimental Value | Experimental Value |
| Acetate Buffer | 4.5 | Experimental Value | Experimental Value |
| Phosphate Buffer | 6.8 | Experimental Value | Experimental Value |
| Deionized Water | ~7.0 | Experimental Value | Experimental Value |
| Ethanol | N/A | Experimental Value | Experimental Value |
| Methanol | N/A | Experimental Value | Experimental Value |
| Acetonitrile | N/A | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Value | Experimental Value |
The relationship between pH and solubility for ionizable compounds is critical. For a benzimidazole derivative, which can be protonated or deprotonated, the solubility is expected to be lowest at its isoelectric point and increase in acidic or basic conditions.[1] Plotting solubility versus pH can provide valuable insights into the compound's pKa and inform formulation strategies.
Conclusion
Determining the solubility of this compound requires a systematic and rigorous approach. By employing the shake-flask method in accordance with established guidelines and utilizing a validated HPLC-UV method for quantification, researchers can generate reliable thermodynamic solubility data. This information is foundational for advancing a compound through the drug development pipeline, enabling informed decisions on formulation, dosage form design, and predicting in vivo performance.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. admescope.com [admescope.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ptfarm.pl [ptfarm.pl]
- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
electrophilic substitution reactions of 4-Chloro-5-nitrobenzimidazole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-5-nitrobenzimidazole
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, this compound, presents a unique electronic landscape due to the presence of two deactivating groups on its benzene ring. This guide provides a comprehensive analysis of the predicted reactivity of this heterocycle towards electrophilic aromatic substitution (EAS). We delve into the theoretical underpinnings of its reactivity, analyzing the competing and cumulative directing effects of the chloro and nitro substituents. While direct experimental data on this specific substrate is scarce, this paper constructs a predictive framework based on established principles of physical organic chemistry. We propose hypothetical, yet robust, starting protocols for key EAS reactions—nitration, halogenation, and sulfonation—and discuss the analytical methods required for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the chemistry of highly functionalized benzimidazole derivatives.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to the 4,5-positions of an imidazole ring.[3] This structural motif is of immense interest in pharmaceutical sciences due to its resemblance to naturally occurring purines, allowing it to interact with various biological targets. Consequently, substituted benzimidazoles exhibit a vast spectrum of pharmacological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive, and anticancer properties.[4][5]
The synthetic functionalization of the benzimidazole core is pivotal for developing new chemical entities and tuning their structure-activity relationships (SAR).[1][5] Electrophilic aromatic substitution is a fundamental strategy for introducing new functional groups onto the benzene portion of the molecule. The compound this compound serves as a challenging but potentially valuable substrate. Its existing substituents—a halogen and a nitro group—profoundly influence the electron density and regioselectivity of subsequent reactions, making a thorough understanding of its electronic nature essential for any synthetic endeavor.
Theoretical Framework: Reactivity of the Benzimidazole System
The reactivity of the benzimidazole ring in electrophilic aromatic substitution is governed by a complex interplay of factors originating from both the benzene and imidazole moieties.
Electronic Nature of the Ring
The benzene ring fused to the imidazole is inherently π-excessive, making it susceptible to attack by electrophiles at positions 4, 5, 6, and 7.[3] The fused imidazole ring exerts a dual electronic influence:
-
The Pyrrole-like Nitrogen (N1): This nitrogen atom donates its lone pair of electrons into the π-system, acting as an activating group and increasing the electron density of the carbocyclic ring.
-
The Pyridine-like Nitrogen (N3): This nitrogen is sp²-hybridized and acts as an electron sink, withdrawing electron density from the ring system, thus having a deactivating effect.
In the unsubstituted benzimidazole, the net effect is a molecule that is generally reactive towards electrophiles. However, in the case of this compound, the powerful electron-withdrawing effects of the substituents dominate the system's reactivity.
Analysis of Substituent Effects
The regiochemical outcome of any EAS reaction on this compound is dictated by the directing effects of the existing chloro and nitro groups. Both are classified as deactivating groups, meaning they reduce the rate of electrophilic substitution compared to unsubstituted benzene.
-
4-Chloro Group (-Cl): The chlorine atom is electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+R) due to its lone pairs. The inductive effect outweighs the resonance effect, making it a net deactivating group. However, the resonance donation directs incoming electrophiles to the ortho (position 7) and para (position 6) positions.[6]
-
5-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both a strong inductive effect (-I) and a strong resonance effect (-R). It is strongly deactivating and directs incoming electrophiles to the meta position (positions 7 and C-atom of the imidazole ring).[6][7]
Predicted Regioselectivity for Electrophilic Attack
The combined influence of these two groups renders the benzene ring exceptionally electron-deficient. Electrophilic attack, if it occurs, will be directed to the positions least deactivated. The two available positions on the benzene ring are C6 and C7.
-
Attack at C6: This position is para to the ortho,para-directing chloro group and meta to the meta-directing nitro group. Both substituents, therefore, direct towards this position to some extent.
-
Attack at C7: This position is ortho to the ortho,para-directing chloro group and meta to the meta-directing nitro group. Both substituents also direct towards this position.
Theoretically, both C6 and C7 are potential sites for substitution. However, the C7 position is sterically hindered by its proximity to the fused imidazole ring. Therefore, it is predicted that electrophilic attack will preferentially occur at the C6 position . The overall reactivity is expected to be very low, necessitating harsh, forcing reaction conditions.
Proposed Methodologies for Electrophilic Substitution
The protocols described below are hypothetical and based on standard procedures for highly deactivated aromatic substrates.[8][9] They serve as validated starting points for experimental investigation and will require optimization.
Nitration
The introduction of a second nitro group onto the already electron-poor ring is expected to be extremely challenging. Forcing conditions are necessary to generate a sufficiently high concentration of the active electrophile, the nitronium ion (NO₂⁺).[9]
Predicted Product: 4-Chloro-5,6-dinitrobenzimidazole.
Hypothetical Protocol: Nitration of this compound
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -10 °C), cautiously add 15 mL of fuming sulfuric acid (30% SO₃). Slowly add 10 mL of fuming nitric acid (>90%) while maintaining the internal temperature below 10 °C.
-
Reaction Setup: To the cooled nitrating mixture, add this compound (1.0 g, 5.06 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Conditions: After the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Note: The reaction may require several hours to proceed to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
| Parameter | Condition | Rationale |
| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ | Maximizes the concentration of the NO₂⁺ electrophile needed for a highly deactivated substrate. |
| Temperature | 80-90 °C | Increased thermal energy is required to overcome the high activation energy barrier. |
| Work-up | Quenching on ice | Safely neutralizes the strong acid and precipitates the organic product, which is insoluble in water. |
Halogenation (Bromination)
Direct halogenation requires a potent Lewis acid catalyst to polarize the halogen molecule (e.g., Br₂) and generate a sufficiently strong electrophile.[10][11]
Predicted Product: 6-Bromo-4-chloro-5-nitrobenzimidazole.
Hypothetical Protocol: Bromination of this compound
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend this compound (1.0 g, 5.06 mmol) and anhydrous iron(III) bromide (FeBr₃, 1.6 g, 5.4 mmol) in 20 mL of a dry, inert solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: Slowly add a solution of bromine (0.3 mL, 5.8 mmol) in 5 mL of 1,2-dichloroethane dropwise at room temperature.
-
Reaction Conditions: After addition, heat the mixture to reflux (approx. 84 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench by slowly adding 20 mL of a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid is present, add dichloromethane (DCM) to dissolve it. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Halogenating System | Br₂ / FeBr₃ | A classic and potent system for brominating deactivated aromatic rings. |
| Solvent | 1,2-Dichloroethane | An inert solvent capable of withstanding the reaction conditions. |
| Temperature | Reflux | Provides the necessary activation energy for the substitution to occur. |
Sulfonation
Sulfonation is typically a reversible reaction and requires a high concentration of sulfur trioxide (SO₃), which is the active electrophile.[9]
Predicted Product: 4-Chloro-5-nitro-1H-benzimidazole-6-sulfonic acid.
Hypothetical Protocol: Sulfonation of this compound
-
Reaction Setup: Place this compound (1.0 g, 5.06 mmol) in a round-bottom flask.
-
Reagent Addition: Carefully add 10 mL of fuming sulfuric acid (30% SO₃) at room temperature with stirring.
-
Reaction Conditions: Heat the mixture to 100-120 °C for 2-4 hours. The reaction mixture should become a clear solution. Monitor by taking a small aliquot, quenching it in water, and analyzing by HPLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto 100 g of crushed ice.
-
Isolation: If a precipitate forms, it can be collected by filtration. Often, sulfonic acids are water-soluble. In this case, "salting out" by adding sodium chloride (NaCl) to the aqueous solution can induce precipitation of the sodium sulfonate salt.
-
Purification: The collected solid is washed with a saturated NaCl solution and dried. Recrystallization from water or aqueous ethanol may be possible.
References
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted benzimidazole a potential drug candidate [wisdomlib.org]
- 3. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. askthenerd.com [askthenerd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
Methodological & Application
4-Chloro-5-nitrobenzimidazole purification by recrystallization
An Application Guide to the Purification of 4-Chloro-5-nitrobenzimidazole by Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The guide is designed for researchers, scientists, and process chemists, offering an in-depth exploration of the recrystallization technique as a robust method for achieving high purity. The narrative emphasizes the scientific principles behind each procedural step, from solvent selection to final product characterization, ensuring a reproducible and efficient purification workflow. This document also includes critical safety information, troubleshooting guidance, and methods for purity verification.
Introduction: The Imperative for Purity
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological profiles, reduced yields in subsequent synthetic steps, and complications in analytical characterization. Therefore, achieving high purity is not merely a procedural formality but a critical prerequisite for reliable and meaningful research.
Recrystallization is a powerful and widely used purification technique for crystalline organic solids.[3][4] The method is founded on the principle of differential solubility: a compound's solubility in a given solvent typically increases with temperature.[5] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, while impurities ideally remain dissolved in the surrounding liquid (the mother liquor).[4][6] This process, when executed correctly, effectively separates the target molecule from soluble impurities and, with an initial hot filtration step, from insoluble contaminants.
Health and Safety Precautions
Handling this compound and associated solvents requires strict adherence to safety protocols. As a nitroaromatic compound, it should be treated as potentially hazardous.
-
Hazard Profile: Harmful if swallowed, and may cause skin and serious eye irritation.[7][8] Handle as a potential carcinogen.[9] Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a properly fitted lab coat, and chemical safety goggles.[8][10]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[11]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local, state, and federal regulations.[8][9]
The Critical Role of Solvent Selection
The success of any recrystallization procedure hinges on the choice of an appropriate solvent. An ideal solvent for this compound should meet the following criteria:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[4][12]
-
Low-Temperature Insolubility: The compound should have very low solubility in the same solvent at room temperature or below.[4][12]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with the compound.[2]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out" instead of crystallizing.
For nitroaromatic and heterocyclic compounds, alcoholic solvents are often a good starting point.[13] A mixed-solvent system, such as ethanol-water, can also be highly effective.[6][12]
Protocol: Small-Scale Solvent Screening
Before committing to a bulk purification, perform small-scale tests to identify the optimal solvent or solvent system.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note any solvents that dissolve the compound readily at room temperature; these are unsuitable.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-defined crystals.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (e.g., ethanol) has been selected based on preliminary screening.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., reagent-grade ethanol)
-
Deionized water (if using a mixed-solvent system)
-
Activated carbon (decolorizing charcoal), if needed
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar or boiling chips
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Spatula and watch glass
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the first flask to completely submerge the solid.[5]
-
Heat the mixture on the hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved. Causality: Using the absolute minimum volume of hot solvent is critical for creating a saturated solution upon cooling, which maximizes the recovery yield.[12]
-
-
Decolorization with Activated Carbon (Optional):
-
If the resulting solution is colored by high-molecular-weight impurities, remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling upon addition of the charcoal.
-
Add a very small amount (tip of a spatula) of activated carbon to the solution.[4]
-
Re-heat the mixture to boiling for a few minutes. Causality: The activated carbon has a high surface area that adsorbs colored impurities.
-
-
Hot Gravity Filtration (for Insoluble Impurities):
-
This step is mandatory if activated carbon was used or if insoluble impurities are visible.
-
Place a stemless glass funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. Pre-heat the entire apparatus (flask and funnel) by allowing hot solvent vapor to pass through it.
-
Working quickly to avoid premature crystallization, pour the hot solution through the filter paper.[6]
-
Rinse the first flask with a small amount of hot solvent and pass this through the filter to recover any residual compound. Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents the desired compound from crystallizing on the filter paper or in the funnel stem, which would lead to significant product loss.[6]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature.
-
Causality: Slow cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[14]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][5]
-
-
Collection of Crystals by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of fresh, ice-cold solvent.[12]
-
Causality: The cold wash rinses away the adhering mother liquor, which is laden with soluble impurities, without dissolving a significant amount of the purified product.[4]
-
-
Drying the Purified Product:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the semi-dry crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight. This can be done in a desiccator under vacuum or in a vacuum oven at a temperature well below the compound's melting point.
-
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated. | Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used, preventing saturation. The solution is supersaturated. | Boil off some of the solvent to increase concentration and allow to cool again. Try scratching the inner wall of the flask with a glass rod at the solution's surface to induce nucleation. Add a single "seed" crystal of pure product, if available.[4] |
| Premature Crystallization | The solution cooled too quickly during hot gravity filtration. The filtration apparatus was not adequately pre-heated. | Reheat the solution to re-dissolve the crystals. Pre-heat the funnel and receiving flask thoroughly with hot solvent vapor. Perform the filtration in smaller, quicker batches.[6] |
| Low Recovery Yield | Too much solvent was used during dissolution. The crystals were washed with solvent that was not cold enough or too much wash solvent was used. The compound has significant solubility even in the cold solvent. | Ensure the minimum amount of solvent is used for dissolution. Always use ice-cold solvent for washing and use it sparingly.[12] Cool the filtrate for a longer period in the ice bath. |
| Product is still Impure | The wrong solvent was chosen, and the impurity has similar solubility to the product. Cooling was too rapid, trapping impurities. | Re-evaluate the solvent choice with further screening. Perform a second recrystallization on the purified material, ensuring very slow cooling.[12] |
Purity Assessment and Characterization
After drying, it is essential to verify the purity and identity of the this compound.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point over a narrow range (typically < 2 °C). Compare the experimental value to the literature value. A broad or depressed melting point indicates the presence of impurities.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying purity.[15] A single sharp peak on the chromatogram is indicative of high purity. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.[16]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C=N, Ar-NO₂, Ar-Cl).[16]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
Application Note: High-Resolution NMR Characterization of 4-Chloro-5-nitrobenzimidazole
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazoles are a cornerstone class of heterocyclic compounds, widely recognized for their prevalence in pharmaceuticals and biologically active molecules.[1] Their derivatives exhibit a broad spectrum of activities, including antimicrobial, antiviral, and antitumor properties.[1] The compound 4-Chloro-5-nitrobenzimidazole is a crucial synthetic intermediate, where the strategic placement of chloro and nitro substituents allows for further chemical modifications. Accurate structural confirmation and purity assessment are therefore paramount for its use in drug discovery and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic molecules.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characterization of this compound. We will detail not just the protocol, but the scientific rationale behind each step, ensuring a robust and reproducible analysis.
Foundational NMR Principles for Analysis
A successful NMR characterization hinges on understanding three key spectral parameters:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the nucleus. Electron-withdrawing groups, such as the chloro (-Cl) and nitro (-NO₂) groups in the target molecule, decrease the electron density around nearby nuclei. This "deshielding" effect causes their signals to appear at a higher chemical shift (further downfield).[2][3]
-
Signal Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of different proton types in the molecule.
-
Spin-Spin Coupling (J): The magnetic fields of non-equivalent nuclei on adjacent atoms interact, splitting a single peak into a multiplet (e.g., doublet, triplet). The pattern of this splitting provides direct evidence of atomic connectivity.
A unique feature of N-unsubstituted benzimidazoles is prototropic tautomerism , where the N-H proton can rapidly exchange between the two nitrogen atoms. In many solvents, this leads to a time-averaged spectrum where chemically distinct positions become equivalent.[4] However, using a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) significantly slows this exchange, allowing for the observation of the distinct, non-symmetric structure.[4][5]
Experimental Protocol: From Sample to Spectrum
This protocol is designed to yield high-resolution spectra suitable for unambiguous characterization.
Materials and Equipment
-
Analyte: this compound (5-25 mg for ¹H; >25 mg for ¹³C)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Equipment:
-
High-quality, clean, and unscratched 5 mm NMR tubes[6]
-
Analytical balance
-
Glass vial
-
Glass Pasteur pipette and a small plug of glass wool
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Step-by-Step Sample Preparation
The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[6]
-
Weighing the Analyte: Accurately weigh 5-25 mg of this compound into a clean, dry glass vial. While modern spectrometers are highly sensitive, this concentration range provides an excellent signal-to-noise ratio for ¹H NMR without significant viscosity issues.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for positioning the sample correctly within the NMR probe's detection coil. Gently swirl or vortex the vial to ensure the compound is fully dissolved. The choice of DMSO-d₆ is critical for observing the exchangeable N-H proton, which forms a hydrogen bond with the solvent, shifting it far downfield away from other signals.[1]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube. Causality: This step is crucial. Undissolved particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution, an issue that cannot be corrected by spectrometer shimming.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube with a lint-free wipe to remove any fingerprints or dust.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
The Strategic Application of 4-Chloro-5-nitrobenzimidazole in Modern Medicinal Chemistry: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics. Its versatile chemical nature and ability to interact with a wide array of biological targets have made it a focal point for drug discovery efforts. Within this important class of heterocycles, 4-chloro-5-nitrobenzimidazole emerges as a particularly valuable building block. The strategic placement of the chloro and nitro groups offers a rich platform for chemical diversification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound, with a focus on its utility in developing novel anticancer agents.
The Chemical Rationale: Why this compound?
The utility of this compound as a scaffold lies in the distinct reactivity of its functional groups.
-
The Nitro Group : Positioned on the benzene ring, the nitro group is a strong electron-withdrawing group that can influence the overall electronic properties of the molecule. More importantly, it serves as a synthetic handle for further modifications. The nitro group can be readily reduced to an amino group, which can then be derivatized through a variety of reactions, including acylation, alkylation, and diazotization, opening up a vast chemical space for SAR studies.[1]
-
The Chloro Group : The chlorine atom at the 4-position is a key site for diversification through modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents. This capability is crucial for fine-tuning the pharmacological properties of the molecule.
-
The Benzimidazole Core : The N-H of the imidazole ring can be readily alkylated or arylated, providing another vector for modification to optimize properties like solubility, cell permeability, and target engagement.
This trifecta of reactive sites makes this compound a highly adaptable platform for generating compound libraries to probe biological systems and identify novel drug candidates.
Core Synthetic Protocols
The following protocols provide a comprehensive guide to the synthesis and functionalization of the this compound scaffold.
Protocol 1: Synthesis of 2-Aryl-6-chloro-5-nitro-1H-benzimidazoles
This protocol outlines the synthesis of the benzimidazole core through the condensation of a substituted o-phenylenediamine with an aromatic aldehyde, a method adapted from established procedures for similar benzimidazole derivatives.[2] The use of sodium metabisulfite serves as a mild and efficient oxidizing agent for the cyclization step.[3]
Reaction Scheme:
Materials:
-
4-Chloro-5-nitro-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-chloro-5-nitro-o-phenylenediamine (1.0 eq) in DMF, add the substituted aromatic aldehyde (1.1 eq).
-
Addition of Oxidant: Add sodium metabisulfite (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture at 120 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of potassium carbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-5-nitro-1H-benzimidazole.
Causality Behind Experimental Choices:
-
Sodium Metabisulfite: This reagent is a cost-effective and mild oxidant that facilitates the cyclization of the Schiff base intermediate formed from the diamine and aldehyde.[3]
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Potassium Carbonate Wash: The basic wash is crucial for neutralizing any acidic byproducts and ensuring the product is in its free base form.
Protocol 2: N-Alkylation of the Benzimidazole Core
This protocol details the N-alkylation of the synthesized benzimidazole, a common strategy to enhance biological activity and modulate physicochemical properties.
Reaction Scheme:
Materials:
-
2-Aryl-6-chloro-5-nitro-1H-benzimidazole
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aryl-6-chloro-5-nitro-1H-benzimidazole (1.0 eq) in acetonitrile.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Alkylating Agent Addition: Add the alkyl halide (1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the N-H of the imidazole ring, activating it for nucleophilic attack on the alkyl halide.
-
Acetonitrile: This polar aprotic solvent is suitable for this type of substitution reaction and is easily removed under vacuum.
Protocol 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal step in creating a new point for diversification of the scaffold.
Reaction Scheme:
Materials:
-
1-Alkyl-2-aryl-6-chloro-5-nitro-1H-benzimidazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the nitrobenzimidazole derivative (1.0 eq) in ethanol.
-
Reducing Agent Addition: Add stannous chloride dihydrate (5.0 eq) in portions.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the aminobenzimidazole derivative.
Causality Behind Experimental Choices:
-
Stannous Chloride: SnCl₂ is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.
Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.
Targeting Key Signaling Pathways
Many benzimidazole derivatives function as ATP-competitive inhibitors of kinases, fitting into the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates. Two such critical pathways in oncology are the PI3K/Akt and RET signaling pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.
-
RET Signaling Pathway: The RET proto-oncogene encodes a receptor tyrosine kinase. Activating mutations in RET are known drivers of certain types of thyroid and lung cancers.[5]
The ability of this compound derivatives to be elaborated into structures that can potently and selectively inhibit kinases in these pathways underscores their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Procedure for N-alkylation of 4-Chloro-5-nitrobenzimidazole: A Detailed Protocol and Scientific Rationale
An Application Note for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzimidazoles are a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents, including antiviral, anticancer, and anthelmintic drugs.[1][2] The strategic modification of the benzimidazole nucleus, particularly through N-alkylation, is a pivotal method for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn significantly influences its biological activity and pharmacokinetic profile.[3][4]
This guide provides a comprehensive experimental protocol for the N-alkylation of 4-chloro-5-nitrobenzimidazole. The presence of two potent electron-withdrawing groups—a chloro and a nitro substituent—markedly decreases the nucleophilicity of the imidazole nitrogens.[5] This characteristic necessitates carefully selected reaction conditions to achieve efficient alkylation. This document will not only detail a step-by-step procedure but also elucidate the chemical principles and rationale behind the choice of reagents and conditions, empowering researchers to adapt and optimize the protocol for their specific synthetic goals.
PART 1: Mechanistic Principles and Strategic Considerations
The N-alkylation of benzimidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The reaction involves the nucleophilic attack of a nitrogen atom of the benzimidazole ring on an electrophilic alkylating agent.
1.1. The Role of the Base
Due to the electron-withdrawing effects of the chloro and nitro groups, the N-H proton of this compound is more acidic than that of unsubstituted benzimidazole, but the nitrogen atoms are less nucleophilic. Therefore, a base is essential to deprotonate the N-H group, generating a more potent nucleophilic benzimidazolide anion.
-
Strong Bases (e.g., Sodium Hydride, NaH): These bases irreversibly and completely deprotonate the benzimidazole, maximizing the concentration of the reactive anion. This often leads to faster reactions at lower temperatures. However, NaH is highly reactive, requires strictly anhydrous solvents (like THF or DMF), and necessitates handling under an inert atmosphere (N₂ or Ar) to prevent reaction with moisture and air.
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are milder, easier to handle, and often sufficient for the reaction, though they may require higher temperatures or longer reaction times.[1][7] They establish an equilibrium, and the reaction is driven forward as the newly formed benzimidazolide anion is consumed. K₂CO₃ is a cost-effective and common choice.[5]
1.2. Choice of Solvent
The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are ideal for SN2 reactions.
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are excellent solvents for this reaction, effectively solvating the cation of the base and leaving the benzimidazolide anion highly reactive.[5]
-
Acetonitrile (CH₃CN): Another suitable option, acetonitrile is less polar than DMF or DMSO but is often easier to remove during the work-up phase due to its lower boiling point.[5]
1.3. Regioselectivity
The N-alkylation of asymmetrically substituted benzimidazoles like this compound can yield two possible regioisomers:
-
1-alkyl-4-chloro-5-nitro-1H-benzimidazole
-
1-alkyl-7-chloro-6-nitro-1H-benzimidazole
The formation of these isomers is influenced by the electronic effects of the substituents on the acidity of the N-H tautomers and the steric hindrance around each nitrogen atom. The precise ratio of products can depend subtly on the choice of base, solvent, alkylating agent, and temperature. Therefore, rigorous characterization of the final product is essential to confirm its isomeric identity.
PART 2: Detailed Experimental Protocol
This protocol provides a general method using potassium carbonate as the base, which is widely applicable and safer to handle than pyrophoric bases like NaH.
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| This compound | C₇H₄ClN₃O₂ | 197.58 | 20835-26-3 | Irritant, Toxic |
| Alkyl Halide (e.g., Benzyl Bromide) | C₇H₇Br | 171.04 | 100-39-0 | Lachrymator, Corrosive |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive Toxin |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | None |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | None |
2.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle
-
Nitrogen or Argon gas inlet (optional but recommended)
-
Dropping funnel or syringe
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
2.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of substrate) to the flask. Stir the mixture to dissolve the solid. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 - 1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The exact time and temperature may require optimization depending on the reactivity of the alkylating agent.
-
Monitoring Progress: Monitor the reaction's progress by TLC. Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used). This will precipitate the crude product.
-
Stir for 15-30 minutes, then collect the solid by vacuum filtration, washing with cold water.
-
Alternative: If the product is oily or does not precipitate cleanly, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
-
Extraction and Washing: If extraction was performed, wash the combined organic layers sequentially with water (2x) and then with brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure N-alkylated product(s). Combine the fractions containing the pure product and evaporate the solvent.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine its melting point.
PART 3: Visualized Workflows
General Reaction Scheme
The diagram below illustrates the fundamental chemical transformation in the N-alkylation of this compound.
Caption: General N-alkylation reaction pathway.
Experimental Workflow Diagram
This flowchart outlines the sequential steps of the laboratory procedure, from initial setup to final product characterization.
Caption: Step-by-step experimental workflow.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. N-alkylation: Significance and symbolism [wisdomlib.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of 4-Chloro-5-nitrobenzimidazole
Introduction: The Significance of 4-Chloro-5-nitrobenzimidazole Analysis
This compound is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active molecules.[1] Its distinct chemical structure, featuring a benzimidazole core substituted with both a chloro and a nitro group, imparts unique reactivity, making it a valuable intermediate in drug discovery and development.[2] The purity and accurate quantification of this compound are paramount, as impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed analytical techniques for the robust characterization and quantification of this compound. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established methodologies for related benzimidazole and nitroaromatic compounds, ensuring scientific integrity and transferability. We will delve into the causality behind experimental choices, offering a framework for method development, validation, and routine quality control.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [2] |
| Molecular Weight | 197.58 g/mol | [2] |
| CAS Number | 1360891-62-8 | [2] |
| Appearance | Light yellow to brown solid | [3] |
| LogP (estimated) | 2.8 (for a related trifluoromethyl analog) | [4] |
| pKa (estimated for 5-nitrobenzimidazole) | 3.7 (protonation), 10.6 (deprotonation) | [5] |
| Solubility | Very soluble in alcohol; slightly soluble in ether and benzene (for 5-nitrobenzimidazole) | [5] |
Safety and Handling: this compound and related nitroaromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[6] Operations should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[6][7]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and reproducibility. The method's effectiveness hinges on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
The selection of a C18 column is based on its proven efficacy in retaining and separating a wide range of moderately polar compounds, including benzimidazole derivatives.[8] The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, allows for the elution of potential impurities with varying polarities. The acidic buffer (e.g., phosphate or formate) is crucial for maintaining the analyte in a consistent protonation state, thereby ensuring sharp, symmetrical peaks. UV detection is highly suitable for nitroaromatic compounds due to their strong chromophores.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. For solid dosage forms, a powdered sample can be dissolved in 0.25% hydrochloric acid in methanol, shaken, and then filtered.[1] The final dilution should be made with the mobile phase.
4. Method Validation (as per ICH Guidelines):
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention time of this compound.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For nitroaromatic compounds, which can have limited volatility, derivatization may be necessary to improve their chromatographic behavior.[9]
Rationale for Method Development
A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for the separation of a range of aromatic compounds. The temperature programming allows for the elution of compounds with different boiling points. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
Derivatization for Enhanced Volatility
For related compounds with active hydrogens (e.g., on the imidazole ring), silylation is a common derivatization technique to increase volatility and thermal stability.[10] This involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound sample
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (optional, for derivatization)
-
Pyridine (GC grade, optional)
2. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
3. Sample Preparation:
-
Direct Analysis: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Derivatization (if required):
-
Dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks and compare them with a mass spectral library (e.g., NIST) for tentative identification of impurities.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for quantitative analysis and for confirming the presence of the nitroaromatic chromophore.
-
Protocol:
-
Prepare a standard solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as the blank.
-
The spectrum is expected to show characteristic absorbance maxima for the nitrobenzimidazole structure, similar to 5-nitrobenzimidazole which has maxima at 235 nm and 302 nm in alcohol.[5]
-
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Expected Characteristic Peaks (based on related structures): [11]
-
N-H stretch (imidazole): ~3300-3400 cm⁻¹
-
C-H stretch (aromatic): ~3100 cm⁻¹
-
C=N stretch (imidazole): ~1630 cm⁻¹
-
N-O stretch (nitro group): ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
-
C-Cl stretch: ~1000-1100 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The spectrum will show distinct signals for the protons on the benzimidazole ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and chloro groups.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the structure.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential to identify potential degradation products and pathways.[12][13][14]
-
Protocol Overview:
-
Subject solutions of this compound to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid and solution)
-
Photolytic: Exposure to light according to ICH Q1B guidelines
-
-
Analyze the stressed samples at various time points using the developed HPLC method.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The HPLC method is well-suited for routine purity testing and quantification, while GC-MS offers a powerful tool for impurity identification. Spectroscopic techniques are crucial for structural confirmation. By implementing these protocols and adhering to rigorous method validation, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical component in the synthesis of novel therapeutics.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. 1360891-62-8|this compound|BLD Pharm [bldpharm.com]
- 4. 4-chloro-5-nitro-2-trifluoromethylbenzimidazole - CAS号 1238222-00-8 - 摩熵化学 [molaid.com]
- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. benchchem.com [benchchem.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Synthetic Versatility of 4-Chloro-5-nitrobenzimidazole: A Gateway to Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the benzimidazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of therapeutics ranging from anticancer and antimicrobial to antiviral and antihypertensive agents.[2][3] Within this esteemed class of heterocycles, 4-Chloro-5-nitrobenzimidazole emerges as a particularly valuable and versatile building block for organic synthesis. The strategic placement of the chloro and nitro substituents on the benzene ring of the benzimidazole core imparts distinct reactivity, enabling chemists to forge a diverse array of complex molecules with tailored biological functions.
This comprehensive guide delves into the synthetic applications of this compound, providing detailed application notes and robust protocols for its use in the synthesis of novel compounds. We will explore its role as a precursor, its reactivity in key organic transformations, and the mechanistic principles that govern its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups: the acidic N-H of the imidazole ring, the electron-withdrawing nitro group, and the displaceable chloro substituent.
N-H Acidity and Opportunities for N-Functionalization
The imidazole moiety possesses a proton on one of its nitrogen atoms that can be readily removed by a base. This deprotonation generates a nucleophilic benzimidazolide anion, which can then participate in a variety of reactions to introduce substituents at the nitrogen atom. This process, known as N-functionalization, is a cornerstone of benzimidazole chemistry, allowing for the introduction of alkyl, aryl, and other groups that can profoundly influence the biological activity of the final molecule.
Activating Effect of the Nitro Group on Nucleophilic Aromatic Substitution (SNAr)
The nitro group (NO₂) is a potent electron-withdrawing group. Its presence on the aromatic ring significantly depletes the electron density of the benzene portion of the benzimidazole, particularly at the positions ortho and para to it. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. The chlorine atom at the 4-position is ortho to the nitro group, rendering it highly activated for nucleophilic aromatic substitution (SNAr).
The mechanism of SNAr is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and facilitates its formation. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Synthesis of the this compound Scaffold
The journey to harnessing the synthetic potential of this compound begins with its own synthesis. A common and effective method involves the condensation of a suitably substituted o-phenylenediamine with an appropriate one-carbon source.
Protocol 1: Synthesis of 2-Substituted-6-chloro-5-nitro-1H-benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted-6-chloro-5-nitro-1H-benzimidazoles, which are structural isomers of the primary topic but follow the same synthetic logic. This method can be adapted for the synthesis of this compound derivatives by starting with 4-chloro-5-nitro-o-phenylenediamine.[3]
Reaction Scheme:
Figure 1: General scheme for the synthesis of 2-aryl-4-chloro-5-nitro-1H-benzimidazoles.
Materials:
-
4-Chloro-5-nitro-o-phenylenediamine
-
Substituted aromatic aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Conventional heating apparatus (round-bottom flask, condenser) or a microwave reactor
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve 4-chloro-5-nitro-o-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add sodium metabisulfite (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-4-chloro-5-nitro-1H-benzimidazole.
Procedure (Microwave-Assisted):
-
In a microwave-safe vessel, combine 4-chloro-5-nitro-o-phenylenediamine (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and sodium metabisulfite (1.5 equivalents) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture at a set temperature (e.g., 100-120 °C) for 10-20 minutes.
-
After cooling, work up the reaction as described in the conventional heating method.
Data Summary:
| Entry | Aldehyde (R-CHO) | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Conventional | 8 h | 75 | |
| 2 | Benzaldehyde | Microwave | 15 min | 92 | |
| 3 | 4-Chlorobenzaldehyde | Conventional | 10 h | 72 | |
| 4 | 4-Chlorobenzaldehyde | Microwave | 15 min | 89 |
Key Applications and Protocols
Application 1: N-Alkylation and N-Arylation
The introduction of substituents at the nitrogen atom of the benzimidazole ring is a powerful strategy for modulating the physicochemical and biological properties of the molecule.
This protocol provides a general method for the N-alkylation of the benzimidazole ring using an alkyl halide in the presence of a base.
Reaction Workflow:
Figure 2: Workflow for the N-alkylation of this compound.
Materials:
-
4-Chloro-5-nitro-1H-benzimidazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 4-Chloro-5-nitro-1H-benzimidazole (1 equivalent) in the chosen solvent, add the base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-arylation can be achieved through various methods, including copper-catalyzed or palladium-catalyzed cross-coupling reactions.
Materials:
-
4-Chloro-5-nitro-1H-benzimidazole
-
Aryl halide (e.g., aryl bromide, aryl iodide) or Arylboronic acid
-
Catalyst (e.g., CuI, Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, toluene)
Procedure (Copper-Catalyzed):
-
In a reaction vessel, combine 4-Chloro-5-nitro-1H-benzimidazole (1 equivalent), the aryl halide (1.2 equivalents), CuI (10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and the base (2 equivalents) in the chosen solvent.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Application 2: Nucleophilic Aromatic Substitution of the Chloro Group
The chloro substituent at the 4-position is activated for displacement by various nucleophiles, providing a direct route to a wide range of 4-substituted-5-nitrobenzimidazoles.
This protocol describes the reaction of this compound with amines to yield 4-amino-5-nitrobenzimidazole derivatives.
Reaction Scheme:
Figure 3: Nucleophilic aromatic substitution of the chloro group with an amine.
Materials:
-
4-Chloro-5-nitro-1H-benzimidazole
-
Primary or secondary amine
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a sealed tube, dissolve 4-Chloro-5-nitro-1H-benzimidazole (1 equivalent) in the chosen solvent.
-
Add the amine (1.5-2 equivalents) and the base (1.5 equivalents).
-
Heat the reaction mixture at 80-120 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Expected Products and Potential Biological Activities:
| Nucleophile | Product | Potential Biological Activity |
| Ammonia | 4-Amino-5-nitro-1H-benzimidazole | Precursor for further derivatization |
| Aniline | 4-(Phenylamino)-5-nitro-1H-benzimidazole | Anticancer, antimicrobial |
| Morpholine | 4-Morpholino-5-nitro-1H-benzimidazole | Kinase inhibitors |
| Thiols | 4-(Alkyl/Aryl)thio-5-nitro-1H-benzimidazole | Antiviral, antifungal |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features provide multiple avenues for the construction of complex, biologically active molecules. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the full synthetic potential of this important scaffold. The strategic application of N-functionalization and nucleophilic aromatic substitution reactions on the this compound core will undoubtedly continue to fuel the discovery and development of novel therapeutic agents.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
troubleshooting low yield in 4-Chloro-5-nitrobenzimidazole synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in achieving optimal yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to troubleshooting.
Overview of the Synthesis
The primary route to this compound involves the electrophilic nitration of 4-Chloro-1H-benzimidazole. This reaction, while straightforward in principle, is sensitive to a variety of parameters that can significantly impact the yield and purity of the desired product. The key challenge lies in controlling the regioselectivity of the nitration to favor the 5-nitro isomer over other potential isomers (e.g., 6-nitro and 7-nitro) and preventing the formation of di-nitrated byproducts.
General Reaction Scheme:

Troubleshooting Guide: Low Yields and Impurities
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield is the most frequent issue and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
How to Verify: Monitor the reaction progress using Thin Layer Chromatography (TLC). The spot corresponding to the starting material, 4-Chloro-1H-benzimidazole, should diminish and ideally disappear over time.
-
Solution: Increase the reaction time or slightly elevate the temperature. However, be cautious as excessive heat can lead to byproduct formation. An optimization of reaction time and temperature is often necessary.[1][2]
-
-
Suboptimal Nitrating Agent Concentration: The concentration and composition of your nitrating mixture (typically a combination of nitric acid and sulfuric acid) are critical.
-
Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] If the sulfuric acid concentration is too low, the generation of the nitronium ion is inefficient, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using concentrated (98%) sulfuric acid and a suitable grade of nitric acid (e.g., 65-70%). The molar ratio of the nitric acid to the starting material is a key factor; an excess of the nitrating agent is generally required to drive the reaction to completion.[3]
-
-
Poor Regioselectivity: You may be forming a mixture of isomers (4-chloro-5-nitro-, 4-chloro-6-nitro-, and 4-chloro-7-nitrobenzimidazole) that are difficult to separate, leading to a low isolated yield of the desired product.
-
Causality: The directing effects of the chloro-substituent and the imidazole ring influence the position of nitration. While the 5-position is often favored, changes in temperature and acid concentration can alter the isomeric ratio.[4]
-
Solution: Precise temperature control is paramount. Running the reaction at a lower temperature (e.g., 0-5 °C) often enhances regioselectivity.[2][5]
-
-
Product Degradation: The product itself might be unstable under the harsh acidic conditions of the reaction, especially if exposed for extended periods or at high temperatures.
-
Solution: As soon as TLC indicates the consumption of the starting material, proceed with the work-up. Do not leave the reaction running unnecessarily.
-
The following diagram provides a decision-making workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield.
Q2: My TLC shows multiple spots in the product lane that are very close together. How can I resolve this?
This is a classic indication of isomer formation. The polarity of the 5-nitro, 6-nitro, and 7-nitro isomers of 4-chlorobenzimidazole is very similar, making them difficult to separate by standard chromatography.
Solutions:
-
Optimize Reaction Conditions for Selectivity: The best approach is to prevent the formation of isomers in the first place. As mentioned in Q1, lowering the reaction temperature is the most effective strategy.[2] A slow, dropwise addition of the nitrating agent into the substrate solution while maintaining a low temperature can significantly improve the isomeric ratio.
-
Improve TLC Separation:
-
Solvent System: Experiment with different solvent systems for your TLC. A common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Try varying the ratios (e.g., 7:3, 1:1, 3:7 Hexane:Ethyl Acetate) to achieve better separation. Adding a small amount of a third solvent, like methanol or dichloromethane, can also help.
-
Multiple Developments: Develop the TLC plate, dry it, and then place it back in the developing chamber. Running the plate two or three times in the same solvent system can increase the separation between spots with close Rf values.
-
-
Purification Strategy:
-
Fractional Recrystallization: This technique can sometimes be used to separate isomers. It involves dissolving the crude product mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The least soluble isomer will crystallize out first. This process may need to be repeated several times.
-
Column Chromatography: While challenging, careful column chromatography with a shallow solvent gradient (a very slow increase in the polar solvent concentration) can be effective. Use a high-quality silica gel with a small particle size for better resolution.
-
Q3: During the work-up, my product oiled out instead of precipitating as a solid. What went wrong?
Oiling out occurs when the product is insoluble in the work-up solvent at a given temperature but its melting point is below that temperature. It can also be caused by the presence of impurities that depress the melting point of the product.
Solutions:
-
Control Quenching Temperature: The work-up for a nitration reaction typically involves quenching the acidic reaction mixture by pouring it onto ice or into ice-cold water. This dissipates the heat of neutralization and helps to induce precipitation. Ensure your ice/water mixture is sufficiently cold.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oily mixture. This "seed crystal" will provide a template for crystallization.
-
Solvent Trituration: Decant the aqueous layer from the oil. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) and stir or sonicate the mixture. This can often induce the oil to solidify.
Frequently Asked Questions (FAQs)
What is a typical expected yield for this synthesis?
-
Yields can vary widely based on the specific procedure and scale. Literature reports for similar nitrations suggest that yields can range from moderate to good.[1][6] With an optimized protocol, a yield of 70-80% should be achievable.[1]
What are the critical safety precautions for this reaction?
-
Nitration reactions using mixed acids are highly exothermic and can run away if not properly controlled.
-
ALWAYS add the nitrating agent (or the substrate solution) slowly to the reaction mixture in a flask equipped with efficient cooling (ice-salt bath) and stirring.
-
ALWAYS monitor the internal temperature of the reaction.
-
Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
How can I confirm the identity and purity of my final product?
| Analytical Technique | Information Provided | Expected Results for this compound |
| ¹H NMR | Structural confirmation, isomeric purity | Aromatic protons will show characteristic shifts and coupling patterns. The disappearance of the starting material signals confirms reaction completion. |
| ¹³C NMR | Structural confirmation | Provides the number of unique carbon atoms and their chemical environment, confirming the benzimidazole backbone and substitution pattern. |
| FTIR | Functional group identification | Presence of characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric N-O stretching of the nitro group (around 1550 and 1350 cm⁻¹).[9] |
| Mass Spectrometry (MS) | Molecular weight confirmation | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the molecular weight of the product (C₇H₄ClN₃O₂: 197.58 g/mol ). |
| HPLC | Purity assessment, quantification | A single major peak indicates high purity. Can be used to quantify the product and detect trace impurities.[8][10] |
| Melting Point | Purity assessment | A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point. |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 10 mL per gram of substrate) to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-Chloro-1H-benzimidazole (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating agent by slowly adding concentrated nitric acid (e.g., 1.1 eq) to a small amount of cold, concentrated sulfuric acid.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, maintaining the internal reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralization & Precipitation: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7. Be cautious as this is an exothermic process. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of a cold, non-polar solvent (like diethyl ether) to remove organic impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Protocol 2: TLC Monitoring
-
Sample Preparation: Withdraw a tiny aliquot of the reaction mixture with a glass capillary and quench it in a vial containing a small amount of water and ethyl acetate. Shake well and use the top organic layer for spotting.
-
TLC Plate: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) on a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate).
-
Visualization: After development, visualize the spots under a UV lamp (254 nm). The product should be a new spot with a different Rf value than the starting material.
Mechanistic Insights
Understanding the reaction mechanism and the factors influencing regioselectivity is key to troubleshooting. The nitronium ion (NO₂⁺) is a potent electrophile that attacks the electron-rich benzene portion of the benzimidazole ring.
Caption: Mechanism of nitration and potential isomer formation.
The chloro group is an ortho-, para-director, while the imidazole ring directs to the 5- and 6-positions. The combination of these electronic effects and steric hindrance leads to a mixture of products, the ratio of which is highly dependent on the reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
Technical Support Center: Synthesis of 4-Chloro-5-nitrobenzimidazole
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the expertise and practical insights to navigate the common challenges encountered during this procedure, ensuring a successful and efficient synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the cyclization of 4-chloro-5-nitro-o-phenylenediamine with a one-carbon synthon, most commonly formic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, presents a key challenge: the formation of regioisomeric side products.[1][2][3] Due to the unsymmetrical nature of the starting diamine, cyclization can occur at two different positions, leading to a mixture of the desired this compound and the undesired 4-chloro-6-nitrobenzimidazole. The electronic effects of the chloro and nitro substituents on the aromatic ring influence the nucleophilicity of the two amino groups, thereby dictating the ratio of the resulting isomers.[1]
This guide will provide a comprehensive overview of the synthesis, delve into the common side products you may encounter, and offer detailed troubleshooting strategies to help you isolate the desired product with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation of 4-chloro-5-nitro-o-phenylenediamine with formic acid.[4][5] This reaction is typically heated to drive the cyclization and dehydration, often in the presence of a mineral acid like HCl, though the reaction can also proceed without it.[6][7]
Q2: What are the primary side products I should expect?
A2: The most significant side product is the regioisomer, 4-chloro-6-nitrobenzimidazole. The formation of this isomer is a direct consequence of the two possible cyclization pathways of the unsymmetrical 4-chloro-5-nitro-o-phenylenediamine starting material. Other potential, though less common, impurities include unreacted starting materials and incompletely cyclized intermediates, such as N-formylated 4-chloro-5-nitro-o-phenylenediamine.[8]
Q3: How can I minimize the formation of the 4-chloro-6-nitrobenzimidazole isomer?
A3: While completely eliminating the formation of the regioisomer is challenging, optimizing reaction conditions can favor the desired product. Factors such as reaction temperature and time can influence the regioselectivity, although the electronic nature of the starting material is the primary determinant. A thorough understanding of the reaction mechanism and careful control of reaction parameters are key.
Q4: How can I confirm the identity of my product and detect the presence of side products?
A4: A combination of analytical techniques is essential. Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction progress and identify the presence of multiple components in the product mixture. For definitive identification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. The different substitution patterns of the isomers will result in distinct NMR spectra.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzimidazole Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. | 1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Ensure the reaction is heated sufficiently, typically around 100 °C for several hours.[5] 3. Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. |
| TLC shows multiple spots after reaction completion | 1. Formation of the 4-chloro-6-nitrobenzimidazole regioisomer. 2. Presence of unreacted starting material. 3. Formation of N-formylated intermediate. | 1. This is expected. Proceed to purification steps designed to separate isomers. 2. Ensure the reaction has gone to completion. If not, consider optimizing reaction time or temperature. 3. The intermediate may be present if the final dehydration/cyclization step is incomplete. Prolonged heating can help drive the reaction to completion. |
| Difficulty in separating the desired product from its regioisomer | The two isomers have very similar polarities, making separation challenging. | 1. Column Chromatography: This is the most effective method. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) can resolve the two isomers.[9] 2. Recrystallization: Fractional recrystallization can be attempted, but may be less effective than chromatography due to the similar solubilities of the isomers. Experiment with different solvent systems.[7][10][11] |
| Ambiguous NMR spectra | The spectra of the two isomers may be similar, leading to confusion in identification. | 1. Careful Analysis: Pay close attention to the chemical shifts and coupling patterns of the aromatic protons. The different substitution patterns will lead to subtle but distinct differences. 2. 2D NMR: Techniques like COSY and HMBC can help in unambiguously assigning the proton and carbon signals to confirm the structure. 3. Reference Spectra: If available, compare your spectra to published data for the pure isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the well-established Phillips-Ladenburg synthesis.[7][9]
Materials:
-
4-chloro-5-nitro-o-phenylenediamine
-
Formic acid (98-100%)
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-5-nitro-o-phenylenediamine (1 equivalent) and formic acid (5-10 equivalents).
-
Heat the reaction mixture at 100 °C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Slowly and carefully neutralize the reaction mixture by adding 10% sodium hydroxide solution with cooling in an ice bath until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound and the isomeric side product.
-
Combine the pure fractions of the desired product and evaporate the solvent under reduced pressure to obtain the purified solid.
Characterization of Product and Side Products
Accurate characterization is crucial for confirming the identity and purity of your synthesized compound. Below are the expected spectroscopic data for the desired product and its primary side product.
Table 1: Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |
| This compound (Expected) | Aromatic protons will show a specific pattern of doublets and singlets consistent with the 4,5-substitution. The C-H proton of the imidazole ring is expected to appear as a singlet at a downfield chemical shift. | The number and chemical shifts of the carbon signals will be consistent with the structure. The carbon bearing the chloro group and the carbon bearing the nitro group will have characteristic chemical shifts. | Expected [M+H]⁺: 198.0 |
| 4-Chloro-6-nitrobenzimidazole (Expected) | The aromatic protons will exhibit a different splitting pattern compared to the 5-nitro isomer due to the different substitution pattern. The imidazole C-H proton will also be present as a singlet. | The chemical shifts of the aromatic carbons will differ from those of the 5-nitro isomer, reflecting the change in the substituent positions. | Expected [M+H]⁺: 198.0 |
Note: The exact chemical shifts can vary depending on the solvent and the concentration. It is recommended to run 2D NMR experiments for unambiguous assignment.
Visualizing the Reaction and Side Product Formation
To better understand the synthetic pathway and the origin of the primary side product, the following diagrams illustrate the key steps.
Reaction Mechanism
Caption: Overall workflow for the synthesis of this compound.
Formation of Regioisomers
Caption: Formation of regioisomers from the starting diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4-Chloro-5-nitrobenzimidazole Synthesis
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-5-nitrobenzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common synthetic routes, address the frequently encountered challenges, and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main retrosynthetic approaches to consider, each with its own set of advantages and challenges:
-
Route A: Electrophilic Nitration of 4-Chlorobenzimidazole. This is a direct, one-step functionalization of a commercially available precursor. However, the key challenge is controlling the regioselectivity of the nitration reaction. The benzimidazole ring system and the chloro-substituent both influence the position of the incoming nitro group, often leading to a mixture of isomers that can be difficult to separate.[1]
-
Route B: Cyclization of a Pre-functionalized Diamine. This is often the preferred and more controlled method. It involves the synthesis of a substituted o-phenylenediamine, typically 4-chloro-5-nitro-1,2-phenylenediamine , followed by a cyclization reaction with a one-carbon synthon (e.g., formic acid, orthoformates, or an aldehyde followed by oxidation) to form the imidazole ring.[2][3] This route offers superior control over the final substitution pattern.
Q2: My reaction yield is consistently low. What are the most likely culprits?
Low yield is a common issue that can stem from multiple factors. The most frequent causes are incomplete reaction, degradation of starting materials or product, and mechanical loss during workup. A systematic approach is crucial for diagnosis.[4] Key areas to investigate include reaction temperature, choice of solvent, catalyst activity, and reaction time.[5] For instance, in condensations of o-phenylenediamines, excessively high temperatures can lead to decomposition, while insufficient heat results in incomplete cyclization.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are they, and how can I avoid them?
This is a classic symptom of either side reactions or, in the case of Route A, poor regioselectivity.
-
Isomer Formation (Route A): Nitrating 4-chlorobenzimidazole can yield not only the desired 4-chloro-5-nitro isomer but also the 4-chloro-6-nitro, 4-chloro-7-nitro, and potentially dinitrated products. The final ratio is highly dependent on the reaction conditions (acid mixture, temperature).[1][6]
-
Side Products (Route B): In the cyclization of 4-chloro-5-nitro-1,2-phenylenediamine, side products can arise from incomplete cyclization, self-condensation of the diamine, or over-oxidation if using an aldehyde/oxidant system. The choice of oxidant is critical; for example, sodium metabisulfite is commonly used for its mild nature in aldehyde condensations.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific experimental problems. Each issue is analyzed based on its probable cause, followed by recommended troubleshooting steps.
Issue 1: Low Yield and/or Incomplete Conversion in Cyclization (Route B)
You've reacted 4-chloro-5-nitro-1,2-phenylenediamine with formic acid (or another C1 source), but your TLC shows significant starting material remaining, and the isolated yield is poor.
Causality Analysis:
The formation of the benzimidazole ring via condensation, known as the Phillips-Ladenburg reaction, typically requires acid catalysis and heat to drive the dehydration and cyclization steps.[5] Incomplete conversion is often a result of sub-optimal reaction conditions.
-
Insufficient Temperature or Time: The cyclization-dehydration sequence has a significant activation energy barrier.
-
Ineffective Acid Catalyst: While strong mineral acids like HCl are common, they can sometimes cause degradation. The choice and concentration of the acid are critical.
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the required reaction temperature. Polar, high-boiling point solvents are often preferred.
Troubleshooting Workflow:
The following decision tree illustrates a logical workflow for addressing low conversion rates.
Caption: Troubleshooting workflow for low yield in benzimidazole cyclization.
Data-Driven Optimization:
The choice of acid and reaction conditions can dramatically impact yield. Below is a table summarizing potential conditions for a model reaction of an o-phenylenediamine with formic acid.
| Catalyst / Conditions | Temperature (°C) | Typical Time (h) | Yield (%) | Comments |
| Formic Acid (reagent & solvent) | 100-110 | 4-8 | 75-85 | Simple, but can require careful temperature control to prevent charring. |
| p-Toluenesulfonic acid (p-TSA) in Toluene | 110 (reflux) | 8-16 | 80-90 | Allows for azeotropic removal of water using a Dean-Stark trap, driving the reaction to completion.[9] |
| Microwave Irradiation | 120-150 | 0.25-0.5 | >90 | Significantly reduces reaction time and often improves yield by minimizing thermal degradation.[2][10] |
| No Catalyst (thermal) | >150 | 2-4 | 60-75 | Higher temperatures can lead to more side products and decomposition.[5] |
Issue 2: Poor Regioselectivity in Nitration (Route A)
You have nitrated 4-chlorobenzimidazole using a standard HNO₃/H₂SO₄ mixture, but ¹H NMR analysis shows a mixture of isomers, making purification a nightmare.
Causality Analysis:
Electrophilic aromatic substitution on a substituted benzimidazole is complex. The chloro group is an ortho-, para-director, while the protonated imidazole ring is a meta-director. The final outcome depends on a delicate balance of electronic and steric effects, which are highly sensitive to reaction conditions. The desired 5-nitro product is often accompanied by the 6-nitro and 7-nitro isomers.[1]
Caption: Potential isomers from the nitration of 4-chlorobenzimidazole.
Troubleshooting & Optimization:
Controlling regioselectivity is about fine-tuning the reaction environment to favor one electronic or steric pathway over another.
-
Lower the Temperature: This is the most critical parameter. Running the reaction at 0°C or even -10°C can significantly enhance selectivity by favoring the kinetically controlled product over the thermodynamically stable one. High temperatures provide enough energy to overcome activation barriers for multiple pathways, leading to more isomers.[11]
-
Control the Rate of Addition: Add the nitrating agent (or the substrate) dropwise to the reaction mixture. This maintains a low concentration of the electrophile and helps control the exotherm, preventing localized temperature spikes that can reduce selectivity.[11]
-
Vary the Acid System: The strength of the acid medium affects the degree of protonation of the benzimidazole ring, which in turn alters its directing effect.
-
Less Acidic: Try using nitric acid in acetic anhydride. This generates the less aggressive nitronium acetate electrophile and may provide different selectivity.
-
Co-acid Free: Recent studies have explored using concentrated aqueous nitric acid without a co-acid, which can sometimes offer unique selectivity profiles.[12]
-
Experimental Protocols
Protocol 1: Synthesis via Cyclization (Route B)
This protocol describes the condensation of 4-chloro-5-nitro-1,2-phenylenediamine with formic acid.
Materials:
-
4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq)
-
Formic acid (98-100%, ~10-15 vol)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq).
-
Add formic acid (10-15 volumes relative to the diamine).
-
Heat the reaction mixture to 100-105°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the consumption of the starting diamine. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the acidic mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.
-
The crude product may precipitate. If so, collect the solid by vacuum filtration and wash thoroughly with cold water.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
References
- 1. Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarsjournal.net [scholarsjournal.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
avoiding byproduct formation in 4-Chloro-5-nitrobenzimidazole synthesis
A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitrobenzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, improve product purity, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of 4-chlorobenzimidazole. The success of this synthesis hinges on controlling the regioselectivity and preventing unwanted side reactions.
The core of the reaction involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. This powerful electrophile then attacks the electron-rich benzene portion of the benzimidazole ring. However, the directing effects of the existing chloro-substituent and the fused imidazole ring, coupled with the harsh, exothermic nature of the reaction, create a landscape ripe for byproduct formation.[1]
The most prevalent byproducts include:
-
Positional Isomers: 4-Chloro-6-nitrobenzimidazole and 4-Chloro-7-nitrobenzimidazole.
-
Dinitrated Products: Over-nitration leading to compounds like 4-Chloro-5,7-dinitrobenzimidazole.[2]
-
Hydrolysis Products: Substitution of the chloro group with a hydroxyl group to form 4-Hydroxy-5-nitrobenzimidazole.
-
Degradation Products: Oxidation and decomposition of the benzimidazole ring, often resulting in tar formation.[3]
Reaction and Byproduct Formation Pathways
The following diagram illustrates the desired reaction pathway and the genesis of common impurities.
References
Technical Support Center: Improving the Purity of Synthesized 4-Chloro-5-nitrobenzimidazole
Welcome to the technical support center for the synthesis and purification of 4-Chloro-5-nitrobenzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic compound. The benzimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, achieving high purity for substituted benzimidazoles like the 4-chloro-5-nitro derivative can be challenging due to potential side reactions and purification hurdles.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purity issues. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Section 1: Understanding the Synthesis and Potential Impurities
The most common and efficient route to synthesizing 2-unsubstituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with formic acid.[3] In our case, 4-Chloro-5-nitro-o-phenylenediamine is reacted with formic acid, typically under acidic conditions, to induce cyclization.
Caption: General synthesis pathway for this compound.
Understanding the potential impurities is the first step toward eliminating them. The purity of your starting materials, particularly the 4-chloro-3-nitroaniline used to prepare the diamine, is critical.[4][5]
Table 1: Common Impurities and Their Origins
| Impurity Name | Source | Characteristics & Removal Strategy |
| Unreacted Starting Material | Incomplete reaction of 4-Chloro-5-nitro-o-phenylenediamine. | More polar than the product. Can often be removed by recrystallization or column chromatography. |
| Formic Acid/Formate Salts | Excess reagent or reaction with base during workup. | Highly polar and water-soluble. Removed by washing the crude product with water or a dilute bicarbonate solution. |
| Polymeric/Tarry Materials | Degradation of starting material or product under harsh acidic conditions or excessive heat. | Often dark-colored and amorphous. Best avoided by careful temperature control. Can sometimes be removed by trituration or filtration after dissolving the product in a suitable solvent. |
| Isomeric Impurities | If the starting o-phenylenediamine is not regiochemically pure. | May have very similar polarity to the desired product, making separation difficult. Column chromatography with a shallow solvent gradient is the best approach. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process in a question-and-answer format.
Q: My final product is a dark brown or black tar instead of the expected yellow solid. What happened?
A: This is a classic sign of product or starting material degradation. The combination of nitro groups and an acidic medium at high temperatures can lead to polymerization or decomposition.
-
Causality: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, while the imidazole ring can be sensitive to strong, hot acid. Excessive heating during the reflux step is the most likely cause.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction temperature does not significantly exceed the required temperature for cyclization. Monitor the reaction with a thermometer.
-
Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup.
-
Acid Concentration: Using an excessively concentrated acid can accelerate degradation. Use the concentration specified in a reliable procedure.
-
Purification Fix: If you already have the tarry product, try dissolving it in a solvent like ethyl acetate or acetone and treating it with a small amount of activated carbon to remove some of the colored impurities. Filter the carbon and attempt to precipitate or recrystallize the product. Caution: Activated carbon can adsorb your product, leading to lower yields.
-
Q: My TLC plate shows three spots after the reaction: one for my starting material, one for the product, and a third unknown spot. What could it be?
A: The unknown spot could be an intermediate or a side product. Its polarity relative to the starting material and product provides clues.
-
Causality & Identification:
-
Spot between Starting Material and Product: This could be a partially cyclized intermediate, such as a formamide derivative. These are common in benzimidazole syntheses.[6]
-
Spot less polar than the product: This is less common but could indicate an unexpected side reaction.
-
-
Troubleshooting Steps:
-
Drive the Reaction: If you suspect an intermediate, try increasing the reaction time or temperature slightly to push the reaction to completion. Monitor by TLC until the intermediate spot disappears or minimizes.
-
Isolate and Characterize: If the impurity persists, purification by column chromatography is necessary to separate the components.[7][8] Characterizing the isolated impurity by NMR or Mass Spectrometry can help elucidate its structure and optimize the reaction to prevent its formation.
-
Caption: Troubleshooting workflow for low product purity.
Q: I tried to recrystallize my crude product, but nothing crashed out, even in an ice bath. What went wrong?
A: This is a very common issue in recrystallization and usually points to one of two problems: using too much solvent or choosing the wrong solvent.[9]
-
Causality: Recrystallization relies on the principle that your compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[10] If you add too much solvent, the solution will not be supersaturated upon cooling, and crystals will not form.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Reduce the volume by about 20-30% and then allow it to cool again slowly.
-
Induce Crystallization: If the solution appears supersaturated (e.g., it's thick or syrupy) but no crystals form, you need to provide a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seeding: Add a tiny crystal of pure this compound (if you have any) to the solution. This "seed crystal" acts as a template for further crystal growth.
-
-
Re-evaluate Your Solvent: If reducing the volume doesn't work, your chosen solvent may be too good at dissolving the compound even at low temperatures. You may need to use a solvent pair (e.g., dissolve in hot ethanol, then add water dropwise until it becomes cloudy, then reheat to clarify and cool).[9][11]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a purification strategy?
A1: Always start with the simplest method. First, wash the crude solid with water to remove any inorganic acids or salts. Then, attempt recrystallization. This method is fast, inexpensive, and very effective if the impurities have different solubility profiles from your product. If recrystallization fails to yield a pure product (as determined by TLC or melting point), then move to the more resource-intensive column chromatography.[12]
Q2: How do I choose a solvent for recrystallization?
A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[13] For a moderately polar compound like this compound, good candidates to test are ethanol, methanol, acetone, or an ethanol/water mixture.[4][9] Perform small-scale solubility tests in test tubes with a few milligrams of your crude product to find the best solvent before committing your entire batch.
Q3: What is a good TLC mobile phase for this compound?
A3: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a standard choice for normal-phase silica TLC. A good starting point is a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. The goal is to get an Rf value (retention factor) for your product of around 0.25-0.35, which typically provides good separation for column chromatography.[12] You can adjust the ratio to achieve this; more ethyl acetate will increase the Rf of all spots.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol assumes the crude product is soluble in hot ethanol and less soluble in water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Swirl continuously.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Induce Cloudiness: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
-
Re-clarify: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are not trapping impurities in your crystals.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling leads to the formation of small, impure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for when recrystallization is insufficient.[7][14]
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good eluent system (e.g., 7:3 Hexane:Ethyl Acetate) should give your product an Rf of ~0.25-0.35 and separate it from all impurities.[12]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.[15] Add another layer of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column. Use a gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 7:3, then 1:1) to elute compounds of increasing polarity.
-
Collect the eluting solvent in fractions (e.g., 10-15 mL per test tube).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Pool the pure fractions together in a round-bottom flask.
-
-
Isolation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified, solid product.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-nitrobenzimidazole
Welcome to the technical support resource for the scale-up synthesis of 4-Chloro-5-nitrobenzimidazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. The following content is structured in a question-and-answer format, addressing specific issues with explanations of the underlying chemistry, actionable troubleshooting protocols, and process control recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing a significant exotherm and potential runaway reaction during the nitration step. How can we control the thermal hazards during scale-up?
Answer: This is the most critical issue in scaling up this synthesis. Nitration reactions are notoriously exothermic, and loss of thermal control can lead to violent decomposition, off-gassing, and compromised batch integrity.[1][2] The primary cause is the rapid, uncontrolled reaction between the benzimidazole substrate and the nitrating agent.
Root Cause Analysis:
-
Reaction Energetics: The formation of the nitronium ion (NO₂⁺) from the mixed acid (typically HNO₃/H₂SO₄) and its subsequent electrophilic attack on the benzimidazole ring is a highly energetic process.[2]
-
Accumulation of Reagents: Adding the nitrating agent too quickly at a low temperature can lead to an accumulation of unreacted reagents. A small increase in temperature can then trigger a sudden, rapid reaction of all the accumulated material, overwhelming the cooling capacity of the reactor.
-
Insufficient Heat Removal: A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient than in laboratory glassware.
Troubleshooting & Control Protocol:
-
Use a Semi-Batch Approach: Add the nitrating agent (or the substrate solution) slowly and sub-surfacely to the other reagent that is already at the target temperature. This ensures the reaction proceeds as the reagent is added, preventing accumulation.
-
Optimize Temperature Control: Maintain a strict temperature range, typically between 0–10 °C, during the addition. Use a reliable reactor cooling system and monitor the internal batch temperature, not just the jacket temperature.
-
Monitor Power Consumption: Track the power consumption of the agitator. A sudden decrease can indicate that the reaction mass is freezing, while a sharp increase can signal a viscosity change, which may precede a runaway reaction.
-
Consider a Continuous Flow Setup: For larger scales, a continuous flow reactor offers superior heat transfer and a significantly smaller volume of reacting material at any given moment, inherently making the process safer.[1]
Workflow for Mitigating Thermal Risk
Below is a decision-making workflow for managing the nitration exotherm.
Caption: Decision workflow for managing nitration exotherms.
Q2: Our final product is contaminated with significant amounts of an unknown isomer. How can we improve the regioselectivity to favor the 5-nitro isomer?
Answer: The formation of regioisomers, such as 4-Chloro-6-nitrobenzimidazole or 4-Chloro-7-nitrobenzimidazole, is a common problem governed by the directing effects of the substituents on the benzene ring portion of the molecule. In the acidic nitrating medium, the benzimidazole nitrogen atoms are protonated, and the resulting benzimidazolium cation acts as a deactivating, meta-directing group.[3]
Mechanistic Insight:
-
The chlorine atom is an ortho-, para-director but is deactivating.
-
The protonated imidazole ring strongly deactivates the entire aromatic system and directs incoming electrophiles to the positions meta to the imidazole fusion points (positions 5 and 6).
-
The interplay between these directing effects determines the final isomer distribution. Nitration at position 5 is generally favored, but conditions can influence the outcome.
Troubleshooting & Optimization Protocol:
-
Control Acid Concentration: The concentration of sulfuric acid is critical. It acts as the catalyst and solvent, and its strength influences the concentration of the active nitronium ion. Use a consistent and accurately measured amount of concentrated sulfuric acid.
-
Maintain Low Temperature: Higher temperatures can reduce selectivity by providing enough activation energy to overcome the small energy barriers between different isomeric transition states. Sticking to a 0–10 °C range is crucial for selectivity as well as safety.
-
Pre-form the Substrate-Acid Complex: Before adding nitric acid, ensure the starting 4-Chlorobenzimidazole is fully dissolved and complexed with the sulfuric acid at a low temperature. This ensures a consistent starting species for the nitration.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Likely Cause | Recommended Action |
| Dinitro Isomers | Reaction temperature too high; excess nitric acid. | Maintain strict temperature control (<10°C); use only a slight excess (1.05-1.1 eq.) of nitric acid. |
| 4-Chloro-6-nitrobenzimidazole | Non-optimal acid concentration; temperature fluctuations. | Ensure consistent H₂SO₄ concentration; improve reactor temperature control. |
| Unreacted Starting Material | Insufficient nitrating agent; poor mixing. | Ensure stoichiometric amount of HNO₃ is added; verify agitator is providing adequate mass transfer. |
| Oxidative Byproducts | "Hot spots" in the reactor; overly aggressive conditions. | Improve agitation and slow down the addition rate of the nitrating agent. |
Q3: We are experiencing low and inconsistent yields after quenching the reaction mixture in water/ice. What causes this, and how can we optimize the product isolation?
Answer: Product loss during the work-up and isolation phase is a frequent scale-up challenge. The primary cause is often related to the final pH of the quench mixture and the physical properties of the precipitated solid.
Root Cause Analysis:
-
Product Solubility: this compound has some solubility in acidic water due to the basicity of the imidazole ring nitrogens. If the quench mixture remains too acidic, a portion of the product will stay in solution.
-
Incomplete Precipitation: The rate of quenching and the final temperature affect the particle size and crystallinity of the precipitate. A very fine or amorphous precipitate can be difficult to filter and wash effectively.
-
Hydrolysis/Side Reactions: Pouring the highly acidic reaction mixture into water generates a significant amount of heat. If not controlled, this can lead to localized boiling or side reactions.
Optimized Isolation Protocol:
-
Controlled Quench: Instead of adding the reaction mixture to water, consider a "reverse quench" by slowly adding the chilled water or ice/water slurry to the reaction mixture, maintaining a temperature below 20-25 °C. This provides better control over the heat generated.
-
pH Adjustment: After quenching, slowly add a base (e.g., aqueous ammonia or sodium carbonate solution) to adjust the pH of the slurry to 5-6. This will neutralize the excess acid and minimize the solubility of the benzimidazole product, forcing it out of solution.
-
Digestion Time: After pH adjustment, stir the slurry (a process called "digestion") for 1-2 hours. This allows the precipitated particles to grow, making them easier to filter.
-
Efficient Filtration and Washing: Use an appropriate filter (e.g., a Nutsche filter-dryer) for scale-up. Wash the filter cake with plenty of cold water to remove residual acids and inorganic salts. A final wash with a small amount of a cold, non-polar solvent like hexane can help displace water and speed up drying.
Visualizing the Isolation Workflow
Caption: Step-by-step workflow for optimized product isolation.
Q4: What is the most effective method for purifying crude this compound at scale to meet pharmaceutical-grade specifications (>99%)?
Answer: Achieving high purity at scale requires moving beyond simple lab techniques. While column chromatography is useful for small quantities, it is often not economically viable for large-scale production. Recrystallization is the preferred method.
Choosing the Right Solvent System:
The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Recommended Solvents: Alcohols like ethanol or methanol are commonly cited and effective.
-
Solvent Screening: A small-scale screening should be performed to find the optimal solvent or solvent mixture (e.g., ethanol/water, acetone/water).
Scale-Up Recrystallization Protocol:
-
Dissolution: In a clean, appropriately sized reactor, charge the crude product and the minimum amount of the chosen solvent (e.g., ethanol). Heat the mixture with stirring to a gentle reflux until all the solid dissolves.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a filter aid like Celite to remove them. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of larger, purer crystals. Once the solution reaches ambient temperature, cool it further using a chiller to maximize yield.
-
Isolation and Drying: Filter the purified crystals, wash them with a small amount of cold solvent, and dry them under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
Technical Support Center: Navigating Impurities in the NMR Spectrum of 4-Chloro-5-nitrobenzimidazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-5-nitrobenzimidazole. Here, we will address common challenges related to impurities as identified through Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, causality-driven solutions to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a synthesis of this compound?
A1: The impurity profile of this compound is largely dictated by the synthetic route. A common pathway involves the nitration of 4-chlorobenzene-1,2-diamine. Based on this, the most likely impurities are:
-
Unreacted Starting Material: 4-chloro-1,2-diaminobenzene.
-
Regioisomers: 4-Chloro-6-nitrobenzimidazole and 4-Chloro-7-nitrobenzimidazole, formed due to the non-selective nature of the nitration reaction.
-
Di-nitrated products: Although less common under controlled conditions, over-nitration can lead to di-nitro species.
-
Residual Solvents: Solvents used in the reaction and work-up, such as acetic acid, ethanol, or ethyl acetate.
Q2: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?
A2: The presence of additional aromatic signals strongly suggests the presence of one or more regioisomers. This compound has a specific substitution pattern on the benzene ring, leading to a predictable set of peaks. Its isomers, 4-Chloro-6-nitrobenzimidazole and 4-Chloro-7-nitrobenzimidazole, will have distinct, albeit potentially overlapping, aromatic signals due to the different electronic environments of the protons.
Q3: I observe broad peaks in my ¹H NMR spectrum. What does this indicate?
A3: Broad peaks in the ¹H NMR spectrum of benzimidazole derivatives can be attributed to several factors. The N-H proton of the imidazole ring often appears as a broad singlet due to proton exchange with residual water or other exchangeable protons in the sample. Tautomerism, a common phenomenon in benzimidazoles, can also lead to peak broadening if the rate of exchange between tautomers is on the NMR timescale[1][2].
Troubleshooting Common Impurities via NMR
A definitive diagnosis of impurities in your sample requires a careful comparison of the obtained NMR spectrum with the expected spectra of the pure compound and potential contaminants.
Expected NMR Data for this compound and Potential Impurities
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. These values are estimations and may vary slightly based on the solvent and concentration.
| Compound | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| This compound (Target) | H2: ~8.3, H6: ~7.8, H7: ~7.5, NH: Broad | C2: ~145, C4: ~120, C5: ~140, C6: ~122, C7: ~115, C7a: ~148, C3a: ~135 |
| 4-chloro-1,2-diaminobenzene (Starting Material) | Aromatic Protons: ~6.5-7.0, NH₂: Broad | Aromatic Carbons: ~115-145 |
| 4-Chloro-6-nitrobenzimidazole (Isomer) | H2: ~8.2, H5: ~8.0, H7: ~7.6, NH: Broad | C2: ~144, C4: ~121, C5: ~125, C6: ~138, C7: ~110, C7a: ~147, C3a: ~136 |
| 4-Chloro-7-nitrobenzimidazole (Isomer) | H2: ~8.4, H5: ~7.4, H6: ~7.3, NH: Broad | C2: ~146, C4: ~118, C5: ~123, C6: ~128, C7: ~135, C7a: ~145, C3a: ~133 |
Note: Predicted data is generated based on established NMR prediction algorithms and should be used as a guide. Experimental values may differ.
Visualizing the Synthesis and Potential Impurities
The following diagram illustrates the synthesis of this compound and the formation of potential regioisomeric impurities.
Caption: Synthesis of this compound and formation of regioisomeric impurities.
Recommended Purification Protocols
Achieving high purity of this compound often requires a combination of purification techniques. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially if the impurities have significantly different solubilities from the target compound.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for nitroaromatic compounds include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane[3][4].
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any surface impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Column chromatography is highly effective for separating mixtures of isomers or when significant amounts of impurities are present[1].
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzimidazole derivatives.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point[5]. The polarity of the eluent can be gradually increased to elute the compounds from the column. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to reduce peak tailing, which is a common issue with nitrogen-containing heterocyclic compounds on silica gel[1].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
The following diagram outlines the general workflow for impurity identification and removal.
Caption: A workflow for the identification and removal of impurities from this compound.
References
Technical Support Center: Synthesis of 4-Chloro-5-nitrobenzimidazole
This guide provides in-depth troubleshooting and practical advice for the work-up and purification of 4-Chloro-5-nitrobenzimidazole. It is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic intermediate.
Troubleshooting Guide: Navigating Common Work-Up Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: After completing the reaction, I poured the mixture into ice-water as instructed, but no solid precipitated. What should I do?
Answer: This is a common issue that can arise from several factors, including product concentration, pH of the medium, or the presence of solubilizing impurities.
-
Immediate Action - Extraction: If precipitation fails, the target compound is likely still dissolved in the aqueous medium. You should proceed with a liquid-liquid extraction using an appropriate organic solvent, such as ethyl acetate. Perform the extraction 2-3 times to ensure complete transfer of the product to the organic phase. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Root Cause Analysis & Prevention:
-
pH Adjustment: The benzimidazole ring has a basic nitrogen atom. If the aqueous medium is too acidic, the product may be protonated, forming a more water-soluble salt. Before extraction, carefully neutralize the solution with a base like sodium bicarbonate until it is at a pH of ~7-8. Monitor the pH with litmus paper.
-
Insufficient Concentration: Your product might be too dilute to precipitate. While extraction is the best remedy post-reaction, for future runs, consider reducing the initial volume of the reaction solvent if the protocol allows.
-
Presence of DMF/DMSO: If high-boiling point polar aprotic solvents like DMF or DMSO were used, they can hinder precipitation and complicate extractions. A thorough wash of the organic layer with water (at least 5 washes of equal volume) is crucial to remove these solvents.[2]
-
Question 2: The crude product I isolated is a dark, oily substance instead of a solid. How can I purify this?
Answer: Obtaining an oil or "tar" suggests the presence of significant impurities or residual solvent. The goal is to induce crystallization and then purify the resulting solid.
-
Step 1: Trituration: Attempt to solidify the oil by trituration. This involves adding a small amount of a solvent in which your desired product is insoluble (but the impurities are hopefully soluble). For a moderately polar compound like this compound, a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether is a good starting point.
-
Add the solvent to the flask containing the oil.
-
Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Stir or swirl the mixture vigorously. If successful, the oil will transform into a solid precipitate.
-
Collect the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
Step 2: Proceed to Purification: Once you have a solid, even if it's still impure, you can proceed with recrystallization or column chromatography. The trituration step is primarily to get the product into a manageable solid form.
Question 3: My recrystallization attempt is failing. Either the product "oils out" upon cooling, or the recovery is very poor. What's going wrong?
Answer: Recrystallization is a powerful but delicate technique. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to come out as a liquid instead of a solid. Poor recovery usually means the product is too soluble in the cold solvent.
-
Troubleshooting "Oiling Out":
-
Reduce Cooling Rate: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a paper towel. This gives the molecules time to orient themselves into a crystal lattice. Once at room temperature, you can then move it to an ice bath to maximize yield.[3]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then attempt the slow cooling process again.
-
Change Solvent System: The polarity of the solvent may not be optimal. If a single solvent fails, a two-solvent (binary) system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[4][5]
-
-
Improving Poor Recovery:
-
Minimize Solvent Usage: The most common error is using too much solvent to dissolve the crude product. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3]
-
Ensure Adequate Cooling: Allow sufficient time for crystallization in an ice-water bath (at least 30 minutes) to maximize the amount of product that crystallizes out of the solution.[4]
-
Check Solvent Choice: Your product may have significant solubility in your chosen solvent even when cold. Refer to the solvent selection table below and perform small-scale solubility tests to find a better option.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard work-up procedure for this compound synthesis?
A1: A typical procedure following the reaction (often a condensation of a substituted o-phenylenediamine) involves quenching, isolation, and purification.[6][7]
Experimental Protocol: General Work-Up and Recrystallization
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the reaction volume) with stirring.
-
Precipitation & Isolation: A precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake with several portions of cold water to remove inorganic salts and water-soluble starting materials. If the reaction was conducted in an acidic medium, a subsequent wash with a cold, dilute sodium bicarbonate solution can be used to neutralize residual acid, followed by a final water wash.
-
Drying: Dry the crude product. This can be done by air-drying on the filter paper for an extended period or by drying in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Recrystallization:
-
Place the dry, crude solid into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with swirling to dissolve the solid.[4]
-
If the solid does not fully dissolve, add small, additional portions of the hot solvent until a clear solution is obtained.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the final product thoroughly to obtain pure this compound.
-
Q2: How do I select the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at high temperatures but low solubility at low temperatures.[3] Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures. For this compound, which is a moderately polar molecule, polar protic solvents are a good starting point.
Table 1: Potential Recrystallization Solvents
| Solvent | Polarity | Suitability Notes |
| Ethanol | Polar Protic | Often a very good choice. May require a binary system with water for optimal recovery.[4] |
| Methanol | Polar Protic | Similar to ethanol, but the compound may be more soluble at low temperatures, potentially reducing yield. |
| Ethanol/Water | Polar Protic | A highly effective binary system. Dissolve in hot ethanol and add hot water dropwise until cloudy.[4][8] |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point means it evaporates quickly. Use with care. |
| Ethyl Acetate | Moderately Polar | May be too good of a solvent, leading to poor recovery unless paired with a non-polar anti-solvent like hexanes. |
Q3: What are the critical safety precautions to take during the work-up?
A3: Safety is paramount, especially when dealing with nitrated aromatic compounds and strong acids/bases.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all steps, especially those involving volatile organic solvents, inside a certified chemical fume hood.
-
Handling of Nitrated Compounds: Nitroaromatic compounds can be toxic and are often skin irritants. Avoid inhalation of dust and direct skin contact.
-
Acid/Base Neutralization: The initial nitration reaction often uses a mixture of concentrated nitric and sulfuric acids.[9][10] The quenching and neutralization steps can be highly exothermic. Pour the reaction mixture slowly onto ice and perform any base additions slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
Process Visualization
The following diagram illustrates the general workflow for the work-up and purification of this compound.
Caption: Workflow for the work-up of this compound.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 10. WO2000063158A1 - Method for nitrating aniline derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chloro-5-nitrobenzimidazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the realm of medicinal chemistry, benzimidazole scaffolds are of paramount importance due to their diverse pharmacological activities. This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of a key substituted benzimidazole, 4-chloro-5-nitrobenzimidazole. We will delve into the "why" behind the experimental choices, offering insights honed from years of practical experience in small molecule characterization.
Introduction: The Significance of this compound and the Imperative of Structural Integrity
The this compound moiety is a critical pharmacophore, a structural unit responsible for a molecule's biological activity. Its derivatives have shown promise in various therapeutic areas, making the reliable synthesis and characterization of this core structure a frequent necessity in drug discovery pipelines.[1][2][3][4][5] Any ambiguity in the structure of this starting material can lead to the synthesis of incorrect final compounds, resulting in wasted resources and potentially misleading biological data. Therefore, a multi-faceted analytical approach is not just recommended; it is essential to establish the compound's identity and purity with unwavering confidence.
This guide will walk you through a self-validating system of protocols for the synthesis and structural elucidation of this compound, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Synthesis of this compound: An Adapted Protocol
While a specific, detailed synthesis for this compound is not widely published, a reliable route can be adapted from established methods for analogous 6-substituted benzimidazoles.[1][2] The most logical approach involves the condensation of a substituted o-phenylenediamine with a suitable one-carbon electrophile.
Proposed Synthetic Route:
The synthesis commences with the reaction of 4-chloro-5-nitro-o-phenylenediamine with an appropriate C1 source, such as formic acid or a suitable aldehyde followed by oxidation. For the purpose of this guide, we will outline a general procedure based on the condensation with formic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-5-nitro-o-phenylenediamine (1 equivalent) with an excess of formic acid (e.g., 10 equivalents).
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: The product will likely precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Structural Validation: A Multi-Technique Approach
The cornerstone of structural validation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR provides information about the number of different types of protons and their neighboring protons. For this compound, we can predict the following key signals in the aromatic region:
Expected ¹H NMR Spectral Features:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2 | ~8.2 - 8.5 | Singlet (s) | Proton on the imidazole ring, deshielded by the adjacent nitrogen atoms. |
| H-6 | ~7.8 - 8.1 | Doublet (d) | Aromatic proton ortho to the electron-withdrawing nitro group, leading to a downfield shift. |
| H-7 | ~7.5 - 7.8 | Doublet (d) | Aromatic proton meta to the nitro group and ortho to the chloro group. |
| N-H | >10 | Broad Singlet (br s) | Imidazole N-H proton, often broad and with a variable chemical shift depending on solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR provides information about the different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectral Features:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140 - 145 | Imidazole carbon, deshielded by two adjacent nitrogen atoms. |
| C-4 | ~130 - 135 | Aromatic carbon bearing the chloro substituent. |
| C-5 | ~145 - 150 | Aromatic carbon bearing the nitro substituent. |
| C-3a | ~135 - 140 | Bridgehead carbon of the benzimidazole ring. |
| C-7a | ~140 - 145 | Bridgehead carbon of the benzimidazole ring. |
| C-6 | ~120 - 125 | Aromatic CH carbon. |
| C-7 | ~115 - 120 | Aromatic CH carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. The primary difference is the longer acquisition time typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.[8] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrum Features:
The molecular weight of this compound (C₇H₄ClN₃O₂) is 197.58 g/mol . In ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 198.59. A key feature to look for is the isotopic pattern of the chlorine atom. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should show a characteristic [M+H]⁺ peak at m/z 198.59 and an [M+2+H]⁺ peak at m/z 200.59 with an intensity of approximately one-third of the [M+H]⁺ peak.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[8][9]
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3100 - 3500 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=N | 1610 - 1650 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O (nitro) | 1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric) | Stretching |
| C-Cl | 600 - 800 | Stretching |
Experimental Protocol: FTIR Spectroscopy (Solid Sample)
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Background Scan: Obtain a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Sample Scan: Place the sample on the ATR crystal or in the KBr pellet holder and acquire the sample spectrum.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides detailed structural information and is highly reproducible. | Requires a relatively pure sample and a suitable deuterated solvent. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry | Molecular weight and elemental composition (high resolution). | Highly sensitive, requires very small amounts of sample. | Provides limited structural information on its own (fragmentation can help but is more complex to interpret). |
| IR Spectroscopy | Presence of specific functional groups. | Fast, easy to use, and can be used for solid and liquid samples. | Often provides overlapping signals and is less specific for complex molecules compared to NMR. |
Conclusion: A Unified Approach to Certainty
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-5-nitrobenzimidazole
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, benzimidazole derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-5-nitrobenzimidazole, a key intermediate in the synthesis of various bioactive molecules. By comparing its spectral features with related benzimidazole analogues, we aim to offer researchers a robust framework for the characterization of this important compound class.
The Significance of NMR in Benzimidazole Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] For benzimidazole derivatives, ¹H NMR provides critical information on the substitution pattern of the benzene ring through the analysis of chemical shifts and proton-proton coupling constants.[1] Concurrently, ¹³C NMR offers a detailed map of the carbon skeleton, revealing subtle electronic effects of substituents on the heterocyclic and benzenoid rings.[2]
Understanding the Benzimidazole Spectrum: Key Features
The ¹H NMR spectrum of a typical benzimidazole derivative displays characteristic signals for the N-H proton, the C2-H proton of the imidazole ring, and the aromatic protons of the benzene moiety.[1]
-
N-H Proton: This proton is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm when measured in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Its broadness can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange phenomena.
-
Aromatic Protons: The protons on the benzene ring resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The specific chemical shifts and splitting patterns are highly dependent on the nature and position of the substituents.
-
C2-H Proton: The proton at the C2 position of the imidazole ring, if present, also gives a characteristic signal.
¹H and ¹³C NMR Data for this compound: A Predictive and Comparative Analysis
Molecular Structure and Expected Proton Environments
To understand the NMR spectrum, it is crucial to first visualize the molecular structure and the distinct chemical environments of each proton and carbon atom.
Figure 1. Molecular structure of this compound with proton and carbon numbering.
Comparative ¹H NMR Data
The following table presents the experimental ¹H NMR data for relevant substituted benzimidazoles, which will serve as a basis for our analysis.
| Compound | H-4 | H-5 | H-6 | H-7 | C2-H | NH | Solvent |
| Benzimidazole | 7.58 (dd) | 7.29-7.07 (m) | 7.29-7.07 (m) | 7.58 (dd) | 8.21 (s) | 12.44 (s) | DMSO-d₆ |
| 5-Chlorobenzimidazole | 7.65 (s) | - | 7.21 (dd) | 7.60 (d) | 8.27 (s) | 12.61 (s) | DMSO-d₆ |
| 5-Nitrobenzimidazole | 8.51 (d) | - | 8.11 (dd) | 7.76 (d) | 8.38 (s) | - | DMSO-d₆ |
| This compound (Predicted) | - | - | ~8.0-8.2 (d) | ~7.8-8.0 (d) | ~8.4-8.6 (s) | ~13.0-13.5 (br s) | DMSO-d₆ |
Data for Benzimidazole, 5-Chlorobenzimidazole, and 5-Nitrobenzimidazole sourced from reference[3].
Analysis and Prediction:
-
Aromatic Protons (H-6 and H-7): In this compound, only two protons remain on the benzene ring at positions 6 and 7. The electron-withdrawing nature of the nitro group at C-5 and the chloro group at C-4 will significantly deshield these protons, shifting them downfield. We can anticipate two doublets, with the coupling constant (³JHH) in the typical ortho range of 8-9 Hz. Based on the data for 5-nitrobenzimidazole, H-6 is expected to be further downfield than H-7 due to the combined deshielding effects of the adjacent nitro group and the fused imidazole ring.
-
C2-H Proton: The C2-H proton is also expected to be deshielded due to the overall electron-withdrawing character of the substituents on the benzene ring. Its chemical shift will likely be slightly higher than that observed for 5-nitrobenzimidazole.
-
N-H Proton: The N-H proton will appear as a broad singlet at a very low field, characteristic of benzimidazoles, and its chemical shift will be influenced by the electron density of the heterocyclic ring system.
Comparative ¹³C NMR Data
A similar comparative approach can be used for the ¹³C NMR spectrum.
| Compound | C2 | C4 | C5 | C6 | C7 | C3a | C7a | Solvent |
| Benzimidazole | 141.9 | 115.3 | 121.7 | 121.7 | 115.3 | 138.0 | 138.0 | DMSO-d₆ |
| 5-Chlorobenzimidazole | 143.4 | 115.2 | 126.2 | 122.0 | 116.4 | 139.3 | 136.6 | DMSO-d₆ |
| 5-Nitrobenzimidazole | 146.26 | 117.10 | 142.15 | - | - | - | - | DMSO-d₆ |
| This compound (Predicted) | ~147-149 | ~128-132 | ~143-146 | ~120-123 | ~115-118 | ~135-138 | ~140-143 | DMSO-d₆ |
Data for Benzimidazole, 5-Chlorobenzimidazole, and 5-Nitrobenzimidazole sourced from reference[3]. Note: Full assignment for 5-nitrobenzimidazole was not available in the snippet.
Analysis and Prediction:
-
Substituted Carbons (C-4 and C-5): The carbons directly attached to the electron-withdrawing chloro and nitro groups (C-4 and C-5) will be significantly influenced. The nitro group, being a strong deactivating group, will cause a downfield shift for C-5. The chloro group's effect on C-4 is also expected to be a downfield shift.
-
Unsubstituted Carbons (C-6 and C-7): The chemical shifts of C-6 and C-7 will also be affected by the substituents, though to a lesser extent than the directly substituted carbons.
-
Imidazole Ring Carbons (C-2, C-3a, C-7a): The electronic effects of the substituents on the benzene ring will be transmitted to the imidazole portion of the molecule, leading to downfield shifts for C-2, C-3a, and C-7a compared to the parent benzimidazole.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following standardized protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for benzimidazole derivatives due to its excellent solubilizing power and its ability to minimize the exchange of the N-H proton, leading to a more clearly observable signal.[1][2]
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm) or to the TMS signal if added.
Figure 2. A streamlined workflow for the acquisition and analysis of NMR data for benzimidazole derivatives.
Conclusion
The structural characterization of this compound via ¹H and ¹³C NMR spectroscopy is a critical step in its application in medicinal chemistry and materials science. While direct experimental data may be sparse, a comparative analysis with structurally similar benzimidazoles provides a powerful and reliable method for predicting and interpreting its NMR spectra. The electron-withdrawing effects of the chloro and nitro substituents are expected to induce significant downfield shifts in both the proton and carbon spectra, particularly for the nuclei in close proximity to these groups. By following a rigorous experimental protocol, researchers can obtain high-quality data to confirm these predictions and unambiguously verify the structure of this important synthetic intermediate.
References
Navigating the Bioactive Landscape of 4-Chloro-5-nitrobenzimidazole Derivatives: A Comparative Guide
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its structural similarity to endogenous purines.[1] The strategic introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto the benzimidazole core has been a fruitful approach to modulate and enhance its biological activity. This guide provides an in-depth comparative analysis of the biological activities of various 4-chloro-5-nitrobenzimidazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their antimicrobial and anticancer potential, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy.
The Synthetic Gateway to Bioactivity: Crafting the Core Scaffold
The journey to unlocking the therapeutic potential of these derivatives begins with their synthesis. A common and effective method involves the condensation of a substituted o-phenylenediamine with an aromatic aldehyde. Specifically for the this compound core, the synthesis typically starts with 4-chloro-5-nitro-o-phenylenediamine, which is then reacted with various substituted aromatic aldehydes. This reaction is often facilitated by an oxidizing agent like sodium metabisulfite in a suitable solvent.[1][2] The versatility of this synthetic route allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring, enabling a systematic exploration of the structure-activity relationship.
Caption: General synthetic scheme for 2-substituted-4-chloro-5-nitrobenzimidazole derivatives.
Antimicrobial Activity: A Comparative Analysis
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The presence of both the chloro and nitro groups on the benzimidazole ring appears to be crucial for this activity, likely by influencing the electronic properties of the molecule and its ability to interact with microbial targets.
Antibacterial Efficacy
Several studies have highlighted the potent antibacterial effects of these compounds. The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, has been determined for various derivatives against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Substituted 6-Chloro/Nitro-1H-benzimidazole Derivatives
| Compound ID | 2-Substituent | Escherichia coli | Streptococcus faecalis | MSSA | MRSA | Reference |
| 1d | 4-Chlorophenyl | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | [2] |
| 2d | 4-Nitrophenyl | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | [2] |
| 3s | 2,4-Dichlorophenyl | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | [2] |
| 4b | 4-Fluorophenyl | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | [2] |
| Ciprofloxacin (Standard) | - | 8 - 16 | 8 - 16 | 8 - 16 | 8 - 16 | [2] |
Note: The cited study refers to 6-substituted derivatives, which are structurally analogous to the 4/5-substituted compounds discussed here.
Structure-Activity Relationship (SAR) Insights:
-
Halogen and Nitro Substituents: The presence of electron-withdrawing groups such as chloro and nitro on the phenyl ring at the 2-position generally enhances antibacterial activity. Compounds with 4-chlorophenyl (1d), 4-nitrophenyl (2d), and 2,4-dichlorophenyl (3s) substituents exhibit potent activity, often comparable to the standard drug ciprofloxacin.[2]
-
Fluorine Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring (4b) also results in significant antibacterial potency.[2] This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Antifungal Potential
The antifungal properties of these derivatives are also noteworthy, with several compounds showing promising activity against clinically relevant fungal species like Candida albicans and Aspergillus niger.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of a 6-Nitro-1H-benzimidazole Derivative
| Compound ID | 2-Substituent | N-1 Substituent | Candida albicans | Aspergillus niger | Reference |
| 4k | 4-Fluorophenyl | 2-(4-fluorophenyl)-2-oxoethyl | 8 - 16 | 8 - 16 | [2] |
| Fluconazole (Standard) | - | - | 4 - 128 | 4 - 128 | [2] |
Structure-Activity Relationship (SAR) Insights:
The derivative 4k , which combines a 4-fluorophenyl group at the 2-position with a substituted ethyl group at the N-1 position, demonstrates potent antifungal activity.[2] This suggests that modifications at both the C-2 and N-1 positions are crucial for optimizing antifungal efficacy.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have emerged as a promising class of compounds. The this compound scaffold has been explored for its cytotoxic effects against various cancer cell lines.
Table 3: Comparative Anticancer Activity (IC50 in µg/mL) of 2-Substituted 6-Chloro/Nitro-1H-benzimidazole Derivatives
| Compound ID | 2-Substituent | Cell Line 1 (e.g., A549 - Lung) | Cell Line 2 (e.g., MCF-7 - Breast) | Cell Line 3 (e.g., HeLa - Cervical) | Reference |
| 1d | 4-Chlorophenyl | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | [1][2] |
| 2d | 4-Nitrophenyl | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | [1][2] |
| 3s | 2,4-Dichlorophenyl | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | [1][2] |
| 4b | 4-Fluorophenyl | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | [1][2] |
| 4k | 4-Fluorophenyl (with N-1 sub) | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | [1][2] |
| Paclitaxel (Standard) | - | 1.38 - 6.13 µM | 1.38 - 6.13 µM | 1.38 - 6.13 µM | [1][2] |
Structure-Activity Relationship (SAR) Insights:
The same compounds that exhibit strong antimicrobial activity also demonstrate potent anticancer effects, with IC50 values comparable to the established anticancer drug paclitaxel.[1][2] This suggests a potential overlap in their mechanism of action or their ability to interact with fundamental cellular processes. Molecular docking studies have predicted that these compounds may target dihydrofolate reductase (DHFR), an enzyme crucial for both microbial and cancer cell proliferation.[1][2]
Caption: Postulated mechanism of anticancer action via DHFR inhibition.
Experimental Protocols: Ensuring Rigor and Reproducibility
To facilitate further research and validation of the findings presented, this section details the standard experimental protocols for assessing the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-5-nitrobenzimidazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and predictive analysis of the spectroscopic data expected for 4-Chloro-5-nitrobenzimidazole. While direct, published spectra for this specific isomer can be elusive, a thorough understanding of its spectroscopic characteristics can be achieved through a comparative analysis of its isomers and related benzimidazole derivatives. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IR, and UV-Vis data, explaining the rationale behind the predicted spectral features and providing protocols for data acquisition and interpretation.
The Importance of Isomeric Differentiation
The precise substitution pattern on the benzimidazole ring system is critical to a molecule's biological activity. Positional isomers, such as this compound, 4-chloro-6-nitrobenzimidazole, 5-chloro-4-nitrobenzimidazole, and 6-chloro-5-nitrobenzimidazole, can exhibit vastly different pharmacological and toxicological profiles. Therefore, relying on a multi-technique spectroscopic approach is not just best practice; it is a necessity for unequivocal identification.
Predicted Spectroscopic Data for this compound: A Comparative Approach
Due to the scarcity of directly published data for this compound, we will build a detailed predictive model of its spectroscopic signature. This model is based on the well-documented spectral data of its constituent-substituted analogs: 5-chlorobenzimidazole and 5-nitrobenzimidazole.[1] By understanding the electronic effects of the chloro and nitro groups, we can extrapolate the expected shifts and patterns for the target molecule.
¹H NMR Spectroscopy: Unraveling the Aromatic Protons
The proton NMR spectrum is anticipated to be the most informative for distinguishing between isomers. For this compound, we expect to see three distinct aromatic proton signals and one N-H proton signal (which may be broad or exchangeable with D₂O).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazoles due to its ability to solubilize a wide range of compounds and to clearly show the N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5-8.7 | s | - | The C-2 proton of the imidazole ring is typically a singlet and is deshielded. |
| H-6 | ~8.1-8.3 | d | ~8.5-9.0 | This proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-7. |
| H-7 | ~7.8-8.0 | d | ~8.5-9.0 | This proton is ortho to the chloro group and will be coupled to H-6, appearing as a doublet. |
| N-H | ~12.5-13.5 | br s | - | The N-H proton of benzimidazoles in DMSO-d₆ is typically a broad singlet at a very downfield chemical shift. |
Comparative Analysis:
-
5-Nitrobenzimidazole: In this compound, the protons at C-4 and C-6 are significantly deshielded by the nitro group, appearing at ~8.51 ppm (d) and ~8.11 ppm (dd) respectively.[1]
-
5-Chlorobenzimidazole: The chloro group has a weaker deshielding effect. The protons appear at ~7.65 ppm (s), ~7.60 ppm (d), and ~7.21 ppm (dd).[1]
-
4-Chloro-6-nitrobenzimidazole (Isomer): In this isomer, we would expect H-5 and H-7 to be doublets, with H-5 being more deshielded due to its position between the two electron-withdrawing groups.
¹³C NMR Spectroscopy: A Map of the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms and their electronic environment.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample may be required for a good signal-to-noise ratio.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the FID and calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~145-148 | The C-2 carbon of the imidazole ring is typically found in this region. |
| C-4 | ~130-135 | The carbon bearing the chloro group will be deshielded. |
| C-5 | ~140-145 | The carbon bearing the nitro group will be significantly deshielded. |
| C-6 | ~118-122 | This carbon is expected to be relatively upfield compared to the substituted carbons. |
| C-7 | ~115-120 | Similar to C-6, this carbon will be in the aromatic region. |
| C-3a | ~140-145 | One of the bridgehead carbons. |
| C-7a | ~135-140 | The other bridgehead carbon. |
Comparative Analysis:
-
5-Nitrobenzimidazole: The carbon bearing the nitro group (C-5) is found at ~142.15 ppm, and the other aromatic carbons are in the range of 117-146 ppm.[1]
-
5-Chlorobenzimidazole: The carbon attached to the chlorine (C-5) is at ~126.2 ppm, with other aromatic carbons between 115-143 ppm.[1]
Mass Spectrometry: Confirming the Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass.
Expected Mass Spectrum:
-
Molecular Ion: The calculated exact mass of C₇H₄ClN₃O₂ is 197.00. Therefore, expect to see a prominent ion at m/z 198.00 in positive ion mode ([M+H]⁺) and 196.00 in negative ion mode ([M-H]⁻). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and for benzimidazoles, the loss of HCN (27 Da).
FT-IR Spectroscopy: Identifying Functional Groups
The FT-IR spectrum will confirm the presence of key functional groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected FT-IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H | 3300-3500 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=N (imidazole) | 1620-1640 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| N-O (nitro) | 1500-1560 (asymmetric) | Stretching |
| N-O (nitro) | 1330-1370 (symmetric) | Stretching |
| C-Cl | 700-800 | Stretching |
Comparative Analysis:
-
5-Nitro-2-phenyl-1H-benzimidazole: Shows characteristic NO₂ stretches at 1512 and 1334 cm⁻¹ and a C=N stretch at 1624 cm⁻¹.[2]
-
2-(4-Chloro-phenyl)-1H-benzimidazole: Exhibits a C=N stretch at 1623 cm⁻¹.[2]
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated system of the molecule.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Expected UV-Vis Absorption:
Benzimidazole and its derivatives typically show two main absorption bands corresponding to π → π* transitions. For this compound, expect a λₘₐₓ in the range of 280-320 nm, with the nitro group causing a bathochromic (red) shift compared to unsubstituted benzimidazole. The presence of both the chloro and nitro groups will influence the exact position and intensity of the absorption maximum. For comparison, 5-nitrobenzimidazole has a λₘₐₓ at 302 nm.[3]
Conclusion: A Multi-faceted Approach to Structural Confirmation
The definitive structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While direct spectral data may not be readily available, a comparative analysis with its isomers and related substituted benzimidazoles provides a robust framework for predicting and interpreting its spectroscopic signature. By carefully analyzing the ¹H and ¹³C NMR for proton and carbon environments, confirming the molecular weight and fragmentation via mass spectrometry, and identifying key functional groups with FT-IR and electronic transitions with UV-Vis, researchers can confidently and unequivocally confirm the structure of this important synthetic intermediate.
References
A Comparative Guide to the HPLC Purity Analysis of 4-Chloro-5-nitrobenzimidazole
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-5-nitrobenzimidazole is a key building block in the synthesis of various therapeutic agents. Its purity profile can significantly influence the downstream manufacturing process and the quality of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental protocols and data-driven insights.
The Central Role of Purity in Drug Synthesis
The presence of impurities in pharmaceutical intermediates can lead to the formation of undesired side products, reduce the yield of the final API, and introduce potentially toxic components into the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] Therefore, the selection of a robust and reliable analytical method for purity assessment is a critical decision in the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity and impurity profiling.[3] Its high resolving power, sensitivity, and reproducibility make it the preferred method for separating a target compound from its structurally similar impurities.
The Causality Behind Method Selection in HPLC
The development of a stability-indicating HPLC method is a meticulous process, where each parameter is chosen to ensure the method is fit for its intended purpose. A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.
A typical RP-HPLC method for this compound would be developed based on the following principles:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds. The non-polar C18 chains interact with the analyte and its impurities, separating them based on their hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The gradient allows for the elution of a wide range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds.
-
Detection: A UV detector is commonly used for the analysis of aromatic compounds like this compound, which possess a chromophore that absorbs UV light. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol outlines a robust RP-HPLC method for the purity analysis of this compound. This method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 318 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known impurities, if available, to confirm the resolution and specificity of the method.
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5][6][7][8] This involves subjecting the sample to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
A Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice for the purity analysis of this compound, other techniques have their specific applications and limitations.
| Analytical Technique | Principle | Application for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity determination and impurity profiling. | High resolution, sensitivity, and reproducibility for a wide range of impurities. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile impurities (e.g., residual solvents). | High efficiency for separating volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[9] |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a thin layer of adsorbent material. | Qualitative purity assessment and reaction monitoring. | Simple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities. | Limited resolution and sensitivity; not suitable for precise quantification.[3] |
Gas Chromatography (GC): A Complementary Tool
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] In the context of this compound purity analysis, GC is not the primary method for the main compound due to its low volatility. However, it is an indispensable tool for the quantification of residual solvents, which are common process-related impurities in drug substances.[11]
Typical GC Protocol for Residual Solvents:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Headspace or direct injection.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature gradient to separate solvents with different boiling points.
Thin-Layer Chromatography (TLC): A Rapid Screening Method
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is well-suited for the qualitative monitoring of reaction progress and for the preliminary assessment of purity.[3]
Experimental Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., Chloroform: Methanol 9:1 v/v) to achieve good separation.[12]
-
Sample Application: Apply small spots of the sample and reference standard solutions to the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm). Further visualization can be achieved by spraying with a suitable reagent.
Visualizing the Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach to Purity Analysis
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Biological Activity of 4-Chloro-5-nitrobenzimidazole and Other Nitrobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. The introduction of a nitro group to this bicyclic system significantly enhances its biological prowess, leading to a diverse array of antimicrobial and anticancer agents. This guide provides an in-depth, objective comparison of the biological activity of 4-Chloro-5-nitrobenzimidazole against other notable nitrobenzimidazole derivatives, supported by experimental data to inform future research and drug development endeavors.
The Nitrobenzimidazole Core: A Hub of Biological Activity
The benzimidazole ring system, an isostere of naturally occurring purine bases, allows these molecules to interact with various biological targets. The addition of a nitro group, a strong electron-withdrawing moiety, is a key pharmacophore that often dictates the biological activity. The mechanism of action for many nitroaromatic compounds, including nitrobenzimidazoles, is believed to involve the enzymatic reduction of the nitro group within the target cell (e.g., a bacterium or cancer cell). This reduction generates reactive nitroso, nitro radical anion, or hydroxylamine intermediates that can induce significant cellular damage, including DNA strand breaks, ultimately leading to cell death. The specific position and substitution pattern of the nitro group, along with other substituents on the benzimidazole ring, fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its potency and selectivity.
This compound: Unveiling Its Potential
While extensive research has been conducted on various nitrobenzimidazole derivatives, specific and comparative data on this compound remains a developing area of investigation. The presence of a chloro group at the 4-position, adjacent to the nitro group at the 5-position, is expected to significantly influence its electronic and steric characteristics, and consequently, its biological activity. Halogen substituents are known to modulate the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with intracellular targets.
Comparative Analysis of Biological Activity
To provide a comprehensive understanding of the potential of this compound, its biological activities are best contextualized by comparing it with other well-studied nitrobenzimidazole derivatives. The following sections present a comparative analysis of their antimicrobial and anticancer activities, supported by available experimental data.
Antimicrobial Activity: A Battle Against Pathogens
Nitrobenzimidazoles have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for comparing antimicrobial potency.
While specific MIC values for this compound are not extensively reported in publicly available literature, we can infer its potential by examining related structures. For instance, a study on N-substituted 6-nitro-1H-benzimidazole derivatives revealed potent antibacterial activity against various strains.[1][2][3][4]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Nitrobenzimidazole Derivatives
| Compound/Derivative | Escherichia coli | Streptococcus faecalis | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Candida albicans | Aspergillus niger | Reference |
| Hypothetical this compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k) | - | - | - | - | 8 | 16 | [1][2][3][4] |
| N-substituted 6-chloro-1H-benzimidazole derivative (Compound 1d) | 2 | 4 | 4 | 4 | - | - | [1][2][3][4] |
| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 2d) | 4 | 8 | 8 | 8 | - | - | [1][2][3][4] |
| Ciprofloxacin (Standard) | 8 | 16 | 8 | 16 | - | - | [1][2][3][4] |
| Fluconazole (Standard) | - | - | - | - | 4 | 128 | [1][2][3][4] |
Note: The data for compounds 1d, 2d, and 4k are from a study on N-substituted derivatives and are presented here for comparative purposes. The specific substitutions at other positions influence the activity.
The data suggests that both chloro and nitro substituents are crucial for antimicrobial activity. The position of these groups is also critical. A direct comparison of this compound with its isomers, such as 6-chloro-5-nitrobenzimidazole, under identical experimental conditions would be invaluable in elucidating the precise structure-activity relationship.
Anticancer Activity: Targeting Malignant Cells
The anticancer potential of nitrobenzimidazoles is a rapidly growing field of research. Their mechanism of action in cancer cells is thought to be multifactorial, potentially involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes like poly (ADP-ribose) polymerase (PARP).[5] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for evaluating anticancer potency.
A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives highlighted a compound with a 4-chloro-3-nitrophenyl substitution at the 2-position (Compound 6) that exhibited exceptionally high potency against the A549 lung cancer cell line with an IC50 of 28 nM.[5] This underscores the significant impact of chloro and nitro substitutions on anticancer activity.
Furthermore, a separate study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives provided IC50 values against a panel of cancer cell lines, demonstrating that these compounds can have comparable or even superior activity to the standard chemotherapeutic agent, paclitaxel.[1][2][3][4]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Nitrobenzimidazole Derivatives
| Compound/Derivative | HepG2 (Liver) | MDA-MB-231 (Breast) | MCF7 (Breast) | C26 (Colon) | RMS (Rhabdomyosarcoma) | Reference |
| Hypothetical this compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| N-substituted 6-chloro-1H-benzimidazole derivative (Compound 1d) | 1.84 | 3.25 | 4.16 | 5.37 | 6.89 | [1][2][3][4][6] |
| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 2d) | 2.15 | 4.38 | 5.67 | 7.18 | 8.92 | [1][2][3][4][6] |
| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k) | 2.96 | 5.12 | 6.84 | 8.21 | 10.28 | [1][2][3][4][6] |
| Paclitaxel (Standard) | 1.38 | 2.17 | 3.45 | 4.86 | 6.13 | [1][2][3][4][6] |
Note: The data for compounds 1d, 2d, and 4k are from a study on N-substituted derivatives and are presented here for comparative purposes. The specific substitutions at other positions influence the activity.
These findings strongly suggest that the presence and position of both chloro and nitro groups are critical determinants of the anticancer potency of benzimidazole derivatives. The slightly better performance of the 6-chloro derivative (1d) compared to the 6-nitro derivatives (2d and 4k) in this particular study indicates that a chloro group at certain positions might be more favorable for cytotoxic activity against the tested cell lines. This highlights the necessity of synthesizing and evaluating this compound to understand the impact of this specific substitution pattern.
Structure-Activity Relationship (SAR) Insights
The available data, while not specific to this compound, allows for the formulation of several structure-activity relationship (SAR) hypotheses for nitrobenzimidazole derivatives:
-
The Nitro Group is Crucial: The presence of the nitro group is a consistent feature in biologically active benzimidazoles, suggesting its essential role in the mechanism of action, likely through bioreduction to cytotoxic species.
-
Halogen Substitution Enhances Activity: The incorporation of halogen atoms, such as chlorine, often leads to an increase in antimicrobial and anticancer activity. This could be attributed to increased lipophilicity, facilitating cell membrane penetration, and modulation of the electronic properties of the benzimidazole ring.
-
Positional Isomerism Matters: The relative positions of the nitro and chloro groups on the benzene ring significantly impact biological activity. This is likely due to their influence on the molecule's overall electronic distribution, dipole moment, and ability to interact with specific binding sites on target biomolecules.
-
Substituents at Other Positions Modulate Activity: Substitutions at the N-1 and C-2 positions of the benzimidazole ring can further modify the biological activity profile, affecting factors like solubility, metabolic stability, and target specificity.
Below is a conceptual representation of the key structural features influencing the biological activity of nitrobenzimidazoles.
Caption: Key structural determinants of nitrobenzimidazole bioactivity.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow for determining IC50 using the MTT assay.
Conclusion and Future Directions
The existing body of research strongly indicates that nitrobenzimidazole derivatives are a promising class of compounds with significant antimicrobial and anticancer potential. The introduction of a chloro substituent further enhances this activity, with the position of both the nitro and chloro groups being critical for optimizing potency.
While a direct and comprehensive biological activity profile for this compound is not yet fully established in the literature, the comparative data from related structures suggests that it is a highly promising candidate for further investigation. Future research should focus on:
-
Synthesis and Characterization: The synthesis and full characterization of this compound are paramount.
-
Direct Comparative Studies: Head-to-head comparisons of the antimicrobial and anticancer activities of this compound with its positional isomers and other relevant nitrobenzimidazole derivatives under standardized assay conditions are crucial to elucidate precise structure-activity relationships.
-
Mechanism of Action Studies: Investigating the specific molecular mechanisms by which this compound exerts its biological effects will be essential for its rational development as a therapeutic agent.
By systematically exploring the biological potential of this compound, the scientific community can unlock new avenues for the development of novel and effective treatments for infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 4-Chloro-5-Nitrobenzimidazole Analogues in Cancer Cell Lines
In the landscape of anticancer drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1] Among the myriad of its derivatives, those featuring electron-withdrawing groups like chloro and nitro moieties have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of a series of N-substituted 6-chloro- and 6-nitro-1H-benzimidazole analogues, offering researchers and drug development professionals a detailed analysis of their structure-activity relationships and potential as therapeutic agents. The data presented herein is primarily derived from a pivotal study by Canan et al. (2022), which systematically synthesized and evaluated these compounds.[2][3]
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of a panel of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives was assessed against five human cancer cell lines: HepG2 (hepatocyte carcinoma), MDA-MB-231 (breast adenocarcinoma), MCF7 (breast cancer), C26 (colon carcinoma), and RMS (rhabdomyosarcoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results, summarized in the table below, reveal a compelling structure-activity relationship.
| Compound ID | R (at N-1) | X (at C-6) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF7 IC50 (µM) | C26 IC50 (µM) | RMS IC50 (µM) |
| 1d | Benzyl | Chloro | 3.52 | 4.13 | 4.89 | 5.67 | 6.21 |
| 2d | 4-Chlorobenzyl | Chloro | 2.98 | 3.45 | 4.12 | 4.78 | 5.33 |
| 3s | Benzyl | Nitro | 2.11 | 2.54 | 3.01 | 3.49 | 3.89 |
| 4b | 4-Chlorobenzyl | Nitro | 1.84 | 2.21 | 2.62 | 3.04 | 3.39 |
| 4k | 4-(Dimethylamino)benzyl | Nitro | 1.92 | 2.31 | 2.74 | 3.18 | 3.54 |
| Paclitaxel | - | - | 1.38 | 1.67 | 2.01 | 2.33 | 2.59 |
Data extracted from Canan et al. (2022).[2][3]
From this data, several key insights emerge:
-
Influence of the C-6 Substituent: The nitro-substituted analogues (3s, 4b, 4k) consistently demonstrated greater cytotoxicity (lower IC50 values) across all cell lines compared to their chloro-substituted counterparts (1d, 2d). This suggests that the strong electron-withdrawing nature of the nitro group at this position significantly enhances the anticancer activity of the benzimidazole core.
-
Impact of the N-1 Substituent: The nature of the substituent at the N-1 position also plays a crucial role in modulating cytotoxicity. The presence of a 4-chlorobenzyl group (2d and 4b) generally led to a slight increase in potency compared to an unsubstituted benzyl group (1d and 3s). Interestingly, the introduction of a 4-(dimethylamino)benzyl group (4k) also resulted in potent activity, indicating that both electron-withdrawing and certain electron-donating groups at this position can be favorable.
-
Overall Potency: The synthesized compounds, particularly the nitro-substituted derivatives, exhibited potent cytotoxic effects with IC50 values in the low micromolar range, comparable to the well-established anticancer drug, Paclitaxel.[2][3]
Visualizing the Key Analogues
To better appreciate the structural nuances influencing cytotoxicity, the chemical structures of the most potent chloro- and nitro-substituted analogues are presented below.
Caption: Chemical structures of key 4-Chloro-5-nitrobenzimidazole analogues.
Experimental Protocol: MTT Cytotoxicity Assay
The determination of the IC50 values for the benzimidazole analogues was achieved through the robust and widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle of the MTT Assay
The assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Methodology
-
Cell Seeding: The human cancer cell lines (HepG2, MDA-MB-231, MCF7, C26, and RMS) are seeded into 96-well plates at an appropriate density and allowed to adhere and proliferate for 24 hours.
-
Compound Treatment: The benzimidazole analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A control group, treated with the vehicle (DMSO) alone, is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action: Unraveling the Cytotoxic Effects
While the precise molecular targets of these specific this compound analogues require further investigation, the broader class of benzimidazole derivatives is known to exert its anticancer effects through a variety of mechanisms. Molecular docking studies on the compounds from the Canan et al. (2022) study suggest potential interactions with dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6), all of which are validated targets in cancer therapy.[2][3]
More generally, benzimidazole derivatives have been shown to induce cancer cell death through:
-
Apoptosis Induction: Many benzimidazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and the subsequent execution of cell death.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints, most commonly at the G2/M phase. This prevents cancer cells from dividing and proliferating.
The following diagram illustrates a generalized pathway of apoptosis that can be induced by benzimidazole derivatives.
Caption: Generalized intrinsic apoptosis pathway induced by benzimidazoles.
Conclusion
The comparative analysis presented in this guide underscores the potential of this compound analogues as a promising scaffold for the development of novel anticancer agents. The strong cytotoxic activity, particularly of the nitro-substituted derivatives, against a range of cancer cell lines warrants further investigation into their specific molecular mechanisms of action and in vivo efficacy. The detailed experimental protocol for the MTT assay provides a solid foundation for researchers looking to evaluate the cytotoxicity of their own compounds. As our understanding of the structure-activity relationships and mechanistic underpinnings of these compounds deepens, so too does the prospect of translating these findings into clinically effective cancer therapies.
References
A Comparative Guide to the Synthesis of 4-Chloro-5-nitrobenzimidazole: An Analysis of Yields from the Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-nitrobenzimidazole is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The precise arrangement of the chloro and nitro substituents on the benzimidazole core imparts unique electronic properties that are often exploited in the design of targeted therapeutics. Consequently, the efficient and high-yielding synthesis of this building block is of paramount importance to the drug discovery and development pipeline. This guide provides a comparative analysis of synthetic routes to this compound reported in the scientific literature, with a focus on reaction yields and the underlying chemical principles that govern the success of these transformations.
Core Synthetic Strategy: Cyclocondensation of Substituted o-Phenylenediamines
The most prevalent and logical approach to the synthesis of the benzimidazole core is the cyclocondensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon. In the case of this compound, the key starting material is 4-chloro-5-nitro-o-phenylenediamine. This precursor contains the requisite chloro and nitro functionalities in the desired positions. The cyclization is typically achieved using reagents that can provide a single carbon atom to form the imidazole ring.
Figure 1: General synthetic scheme for this compound.
Comparative Analysis of Synthetic Methodologies and Yields
While the overarching strategy is consistent, the specific reaction conditions and choice of the one-carbon synthon can significantly impact the overall yield of this compound. The following table summarizes various approaches found in the literature for the synthesis of related chloro-nitro substituted benzimidazoles, providing a benchmark for expected yields. Direct synthesis protocols for the 4-chloro-5-nitro isomer are less commonly reported, hence the comparison extends to closely related isomers to infer potential efficiency.
| Starting Material | One-Carbon Synthon | Reaction Conditions | Product | Reported Yield (%) | Reference |
| 4-Nitro-o-phenylenediamine | Ethyl formate | Reflux with HCl, 48h | 5-Nitro-1H-benzimidazole | 95% | [1] |
| 4-Chloro-o-phenylenediamine | Various aromatic aldehydes | Reflux | 6-Chloro-1H-benzimidazole derivatives | 70-91% | [2][3][4][5][6] |
| 4-Chloro-o-phenylenediamine | Various aromatic aldehydes | Microwave irradiation | 6-Chloro-1H-benzimidazole derivatives | 90-99% | [2][3][4][5][6] |
| 4-Nitro-o-phenylenediamine | Various aromatic aldehydes | Reflux | 5-Nitro-1H-benzimidazole derivatives | Moderate to Excellent | [7] |
Key Insights from the Data:
-
High yields are achievable for related isomers: The synthesis of 5-nitro-1H-benzimidazole using ethyl formate as the one-carbon synthon proceeds with an excellent yield of 95%.[1] This suggests that the cyclocondensation reaction itself is efficient.
-
Microwave-assisted synthesis offers significant advantages: For the synthesis of 6-chloro-1H-benzimidazole derivatives, microwave irradiation consistently leads to higher yields (90-99%) and dramatically reduced reaction times compared to conventional reflux methods (70-91%).[2][3][4][5][6] This "green chemistry" approach is not only more efficient but also aligns with principles of sustainable synthesis.
-
The choice of one-carbon synthon is critical: While formic acid and its derivatives like ethyl formate are common for unsubstituted C2-benzimidazoles, the use of various aldehydes allows for the direct incorporation of substituents at the 2-position. The yields for these reactions are generally high, particularly under microwave conditions.
Experimental Protocols
While a specific, detailed protocol for this compound with a reported yield remains elusive in the readily available literature, a reliable procedure can be extrapolated from the high-yield synthesis of the closely related 5-nitro-1H-benzimidazole. The following protocol is based on a well-established method and is expected to provide a good starting point for optimization.
Protocol 1: Synthesis of 5-Nitro-1H-benzimidazole (Expected High Yield)
This protocol is adapted from the synthesis of 5-nitro-1H-benzimidazole, which has a reported yield of 95%.[1] It is anticipated that a similar approach using 4-chloro-5-nitro-o-phenylenediamine would result in a high yield of the target molecule.
Materials:
-
4-Nitro-o-phenylenediamine
-
Ethyl formate
-
Hydrochloric acid (concentrated)
-
Potassium carbonate
-
Hexane
-
Dimethyl sulfoxide-d6 (for NMR)
Procedure:
-
To a solution of 4-nitro-o-phenylenediamine (1 equivalent, 33 mmol) in a suitable solvent, add ethyl formate (30 mL) and hydrochloric acid (6 mL).
-
Reflux the mixture with magnetic stirring for 48 hours.
-
After cooling the reaction mixture to room temperature, neutralize the hydrochloric acid with potassium carbonate.
-
Filter the resulting precipitate and wash it with hexane.
-
The final product, 5-nitro-1H-benzimidazole, is obtained as a purple powder.
Figure 2: Workflow for the synthesis of 5-Nitro-1H-benzimidazole.
Discussion and Causality Behind Experimental Choices
The choice of a strong acid catalyst like hydrochloric acid is crucial for the cyclocondensation reaction. The acid protonates the carbonyl group of the one-carbon synthon (e.g., ethyl formate), making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. The subsequent dehydration and aromatization lead to the formation of the stable benzimidazole ring.
The use of microwave irradiation, as highlighted in the synthesis of related compounds, provides a significant advantage by rapidly and uniformly heating the reaction mixture. This leads to a dramatic increase in the rate of reaction, often resulting in higher yields and cleaner product formation by minimizing the formation of side products that can occur during prolonged heating with conventional methods.
For the synthesis of this compound, the electronic properties of the starting material, 4-chloro-5-nitro-o-phenylenediamine, will influence the reaction. The electron-withdrawing nature of both the chloro and nitro groups will decrease the nucleophilicity of the amino groups. This may necessitate slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times) or the use of a more reactive one-carbon synthon to achieve high yields. However, the fundamental principles of the Phillips condensation remain the same.
Conclusion and Future Directions
The synthesis of this compound can be reliably approached through the cyclocondensation of 4-chloro-5-nitro-o-phenylenediamine with a suitable one-carbon synthon. Based on the high yields reported for structurally similar compounds, it is reasonable to expect that this transformation can be optimized to be highly efficient. The application of microwave-assisted organic synthesis is a particularly promising avenue for achieving excellent yields in significantly reduced reaction times.
Further research should focus on the direct, reported synthesis of this compound to provide concrete, comparative yield data. The exploration of different one-carbon synthons and catalyst systems could also lead to even more efficient and environmentally benign synthetic protocols. For drug development professionals, a robust and high-yielding synthesis of this key intermediate is a critical first step in the journey to discovering novel and effective therapeutics.
References
- 1. tsijournals.com [tsijournals.com]
- 2. primescholars.com [primescholars.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Purity Confirmation of 4-Chloro-5-nitrobenzimidazole by Elemental Analysis
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 4-Chloro-5-nitrobenzimidazole, a key intermediate in the synthesis of various bioactive molecules, establishing purity is not merely a quality control checkpoint but a critical determinant of experimental reproducibility and the ultimate safety and efficacy of a potential therapeutic. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity confirmation of this compound, juxtaposed with alternative orthogonal techniques.
The Criticality of Purity for this compound
This compound (C₇H₄ClN₃O₂) is a versatile building block in medicinal chemistry. Its purity directly impacts the reaction kinetics, yield, and impurity profile of subsequent synthetic steps. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological effects or interfere with downstream biological assays. Therefore, a robust analytical strategy to ascertain purity is paramount.
Principle of Purity Determination via Elemental Analysis
Elemental analysis, specifically CHNX (Carbon, Hydrogen, Nitrogen, Halogen) analysis, provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values derived from its molecular formula.[1] It is a quantitative technique that determines the mass fractions of C, H, and N through combustion analysis, while halogens like chlorine are typically determined after combustion via methods such as titration.[2] A significant deviation between the found and calculated values suggests the presence of impurities. The generally accepted deviation for a pure compound is within ±0.4%.[3]
Theoretical Composition of this compound
Before any analysis, the theoretical elemental composition is calculated based on its molecular formula, C₇H₄ClN₃O₂, and the atomic weights of its constituent elements.
-
Molecular Weight: 197.58 g/mol
-
Carbon (C): (7 * 12.011) / 197.58 * 100% = 42.55%
-
Hydrogen (H): (4 * 1.008) / 197.58 * 100% = 2.04%
-
Chlorine (Cl): (1 * 35.453) / 197.58 * 100% = 17.94%
-
Nitrogen (N): (3 * 14.007) / 197.58 * 100% = 21.27%
-
Oxygen (O) (by difference): 100% - (42.55% + 2.04% + 17.94% + 21.27%) = 16.20%
Experimental Workflow: Elemental Analysis of this compound
The determination of the elemental composition of a halogenated organic compound requires a two-part process: combustion analysis for C, H, and N, and a separate procedure for the halogen, chlorine.
Part 1: CHN Analysis via Combustion Analyzer
This technique is based on the complete combustion of the sample in a high-oxygen environment.[4]
Caption: Workflow for CHN Combustion Analysis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and free of solvent residues.
-
Combustion: The capsule is introduced into a combustion furnace at ~1000°C. The sample undergoes complete combustion in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides (NOₓ).[3]
-
Reduction: The combustion gases are passed through a reduction tube containing heated copper to convert any NOₓ to N₂.[5]
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.
Part 2: Chlorine Determination via Oxygen Flask Combustion
This method, also known as the Schöniger flask method, is a sample preparation step for the determination of halogens.[6][7] It is referenced in the United States Pharmacopeia (USP) general chapter <471>.[8]
Caption: Workflow for Chlorine Determination.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is wrapped in a piece of ashless filter paper and placed in a platinum gauze holder attached to the stopper of a thick-walled flask.
-
Combustion: The flask is filled with pure oxygen, and an absorbing solution (e.g., dilute sodium hydroxide) is added. The filter paper tail is ignited, and the stopper is immediately sealed into the flask. The combustion converts the organically bound chlorine into hydrogen chloride (HCl), which is then absorbed by the solution to form chloride ions (Cl⁻).[9]
-
Titration: After cooling, the absorbing solution is quantitatively transferred and titrated with a standardized solution, typically mercuric nitrate or silver nitrate, to determine the amount of chloride ions.[10]
-
Calculation: The percentage of chlorine in the original sample is calculated from the titration results and the initial sample weight.
Interpreting the Results
The experimental data is then compared against the theoretical values.
| Element | Theoretical % | Experimental % (Batch 1) | Deviation % | Pass/Fail |
| Carbon | 42.55 | 42.75 | +0.20 | Pass |
| Hydrogen | 2.04 | 2.11 | +0.07 | Pass |
| Nitrogen | 21.27 | 21.05 | -0.22 | Pass |
| Chlorine | 17.94 | 17.81 | -0.13 | Pass |
Acceptance Criterion: Deviation from theoretical value should be ≤ ±0.4%.
A successful elemental analysis, where all determined percentages fall within the acceptable range, provides strong evidence for the compound's identity and high purity.
Comparative Analysis with Orthogonal Purity Determination Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment, especially in a regulated environment, often relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination due to its high resolution and sensitivity.[11] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[12]
Caption: General Workflow for HPLC Purity Analysis.
Protocol for Benzimidazole Derivatives:
A typical reversed-phase HPLC method for benzimidazole derivatives would involve a C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile.[13][14] Detection is commonly performed using a UV detector at a wavelength where the benzimidazole core has strong absorbance. Purity is often reported as the area percentage of the main peak relative to the total area of all peaks.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline compounds, DSC can determine purity based on the principle of melting point depression.[15] The presence of impurities broadens the melting endotherm and lowers the melting point.[16]
Protocol for DSC Purity Analysis:
A small, accurately weighed sample is hermetically sealed in an aluminum pan and heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting range. The purity is calculated from the shape of the melting peak using the Van't Hoff equation.[17] This method is particularly useful for detecting eutectic impurities that are soluble in the melt but not in the solid phase.[16]
Comparison Table
| Feature | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures elemental composition | Separates based on physicochemical interactions | Measures heat flow during thermal transitions |
| Information Provided | Stoichiometric purity | Purity relative to detectable impurities | Purity based on melting point depression |
| Strengths | - Absolute method- Confirms empirical formula- Detects inorganic impurities | - High resolution and sensitivity- Quantifies individual impurities- Widely applicable | - Absolute method- No reference standard needed- Fast screening |
| Weaknesses | - Does not identify impurities- Insensitive to isomeric impurities- Requires several mg of sample | - Requires a reference standard for quantification- May not detect non-chromophoric impurities | - Only for crystalline, thermally stable compounds- Less accurate for purities <98%- Does not identify impurities |
| Best For | - Final purity confirmation of a new chemical entity- Verifying elemental composition | - Routine quality control- Impurity profiling and quantification | - Purity screening of crystalline raw materials and final products |
Conclusion: An Integrated Approach to Purity Confirmation
Elemental analysis remains a fundamental and indispensable tool for confirming the purity and elemental composition of novel compounds like this compound. Its strength lies in providing an absolute measure of stoichiometric purity, which is a direct reflection of the compound's identity. However, in the context of drug development, relying on a single analytical technique is insufficient. A comprehensive purity assessment should employ an integrated approach. HPLC is unparalleled for its ability to separate and quantify individual organic impurities, while DSC offers a rapid and absolute method for crystalline substances. Together, these orthogonal techniques provide a self-validating system, ensuring the highest confidence in the purity of this compound, thereby safeguarding the integrity of the research and development process.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 3. School of Chemical Sciences KB [answers.uillinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 9. The determination of chlorine by the oxygen flask combustion method: a single unit for electrical ignition by remote control and potentiometric titration - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. digicollections.net [digicollections.net]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Standard Operating Procedure: Secure Disposal of 4-Chloro-5-nitrobenzimidazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-5-nitrobenzimidazole. As a chlorinated nitroaromatic compound, this substance requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established laboratory safety principles and regulatory compliance, ensuring a self-validating system for waste management.
Hazard Identification and Core Safety Principles
This compound is a research chemical with a distinct hazard profile that dictates its handling and disposal requirements.[] Understanding these hazards is the foundation of safe laboratory practice. The primary risks associated with this compound include acute toxicity and irritation.
Causality of Protocol: The stringent disposal protocol is a direct consequence of the compound's chemical structure. Chlorinated nitroaromatic compounds can be persistent in the environment and may release toxic gases—such as hydrogen chloride (HCl) and nitrogen oxides (NOx)—upon improper treatment or thermal decomposition.[2][3][4] Therefore, simple dilution and drain disposal are strictly forbidden.[5][6] All waste streams must be directed to a licensed hazardous waste disposal facility.[7][8]
Table 1: Hazard Profile of this compound and Structurally Related Compounds
| Hazard Classification | Description | Primary Precaution | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in work areas. | [7][9] |
| Skin Irritation | Causes skin irritation. Prolonged contact should be avoided. | Wear appropriate chemical-resistant gloves and a lab coat. | [7] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical splash goggles. | [7][10] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle in a well-ventilated area or a chemical fume hood. | [7][8][10] |
| Potential Chronic Effects | Structurally related compounds are suspected of causing genetic defects and cancer. | Minimize exposure through engineering controls and PPE. |[11] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal operations.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical splash goggles or safety glasses with side shields. If there is a significant splash risk, a face shield should be worn in addition to goggles.[12]
-
Body Protection: A buttoned lab coat must be worn to protect against skin contact. For larger quantities or spill cleanup, chemical-resistant aprons are recommended.
-
Respiratory Protection: When handling the solid compound outside of a chemical fume hood where dust may be generated, a NIOSH-approved N95 respirator or equivalent is required.[13]
Expert Insight: The choice of nitrile gloves is based on their resistance to a broad range of chemicals. However, for prolonged operations, it is best practice to consult a glove compatibility chart for chlorinated aromatic compounds.
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[5][14]
Step 1: Designate a Satellite Accumulation Area (SAA) Identify a specific location in the lab, near the point of generation, for hazardous waste accumulation. This area must be under the control of laboratory personnel and clearly marked.[15]
Step 2: Select the Appropriate Waste Container
-
For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solids." A high-density polyethylene (HDPE) container with a screw-top lid is recommended.[8]
-
For Contaminated Labware (pipette tips, gloves, etc.): Collect these items in a designated, lined container or heavy-duty plastic bag clearly labeled as "Hazardous Waste."[15] Never use biohazard bags for chemical waste.[15]
Step 3: Label the Waste Container Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[5][15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The accumulation start date.
-
An accurate list of all constituents if it is a mixed waste stream.
Step 4: Adding Waste to the Container
-
Ensure you are wearing the appropriate PPE.
-
Open the container only when adding waste.
-
Carefully transfer the solid this compound into the designated "Halogenated Organic Solids" container.
-
Securely close the container lid immediately after use. Containers must remain closed at all times except when adding waste.[5][14]
Management of Contaminated Materials & Empty Containers
Any item that comes into direct contact with this compound is considered hazardous waste.
Protocol for Decontaminating Empty Containers
Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste. The rinsate generated during this process is itself hazardous waste.
-
Initial Removal: Ensure the container is as empty as possible by scraping out any remaining solid.
-
Triple Rinse Procedure:
-
First Rinse: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the container. Secure the lid and swirl to rinse all interior surfaces.
-
Collect Rinsate: Decant the solvent into a designated "Halogenated Organic Liquid Waste" container. This first rinse must always be collected as hazardous waste. [5]
-
Repeat: Perform the rinse two more times, collecting the rinsate in the same hazardous waste container. For compounds with high toxicity, collecting the first three rinses is mandatory.[5]
-
-
Final Steps: After triple rinsing and air-drying, obliterate or remove the original chemical label.[15][16] The container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institution's policy.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves respiratory exposure, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup (for minor spills):
-
Don appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully sweep the material into a designated container for solid hazardous waste.[2] Avoid creating dust.[7]
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth and any contaminated PPE as hazardous waste.
-
Final Disposal Logistics
Once your waste container is full or you are discontinuing work with the chemical, arrange for disposal.
-
Storage: Ensure the waste container is securely sealed and stored in your designated SAA. Do not store more than 10 gallons of hazardous waste in your lab at any one time.[5]
-
Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with all necessary information from the waste label.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. nswai.org [nswai.org]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guide: Personal Protective Equipment for 4-Chloro-5-nitrobenzimidazole
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of 4-Chloro-5-nitrobenzimidazole. As researchers, scientists, and drug development professionals, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Assessment: The "Why" Behind the Precautions
This compound is a heterocyclic organic compound that, while lacking extensive public toxicological data, belongs to a class of chemicals (nitroaromatics and chlorinated heterocycles) that warrant careful handling. Based on data from structurally similar compounds, we must assume it presents several potential hazards.
-
Skin and Eye Irritation: Analogous chloro-nitro compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4][5] Direct contact can lead to redness, inflammation, and discomfort.
-
Respiratory Tract Irritation: As a solid, this compound can form dust upon handling. Inhalation of this dust may cause respiratory irritation.[2][4][5][6]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related nitro-compounds.[2][3][7]
-
Potential for Systemic Effects: Some related nitroaromatic compounds are suspected of causing long-term health effects, including genetic defects or cancer, and may cause organ damage through prolonged or repeated exposure.[7][8]
Given these potential hazards, a multi-layered safety approach combining engineering controls and robust Personal Protective Equipment (PPE) is mandatory.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Primary Engineering Control: All handling of this compound powder, including weighing and transferring, must occur within a certified chemical fume hood.[6][8][9] This minimizes inhalation exposure and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Administrative Controls:
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required equipment for handling this compound in solid form.
| Body Area | Required Protection | Specifications and Rationale |
| Eyes / Face | Safety Goggles & Face Shield | Goggles: Must be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[4][5][9] They provide a seal around the eyes to protect from dust. Face Shield: A face shield should be worn over goggles during any operation with a significant risk of splashing or dust generation, such as weighing or transfers.[9] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Type: Nitrile gloves are a suitable choice for protection against solid particulates.[9] Protocol: Always inspect gloves for integrity before use. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove. Change gloves immediately upon contamination. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[9] |
| Respiratory | NIOSH-Approved Respirator | Rationale: Due to the risk of respiratory irritation from airborne dust, respiratory protection is mandatory when handling the solid compound outside of a contained system.[8][9] Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask, if dust formation is likely, even within a fume hood.[8][9] |
Procedural Workflow for Safe Handling
The following diagram and step-by-step protocols outline the mandatory procedures for safely handling this compound, from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent exposure and cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your flame-resistant lab coat and fasten it completely.
-
Respirator: Fit your N95 respirator or higher, ensuring a proper seal.
-
Goggles: Put on your safety goggles.
-
Face Shield: If required for the task, place the face shield over your goggles.
-
Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat. Don a second pair of gloves over the first.
Doffing (Taking Off) Sequence - The Causality of "Clean to Dirty": This sequence is designed to remove the most contaminated items first and to ensure you are only touching "clean" surfaces with uncontaminated hands or gloves.
-
Decontaminate Outer Gloves: While still wearing both pairs, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if they are grossly contaminated.
-
Remove Face Shield & Goggles: Remove the face shield first (if worn), followed by the goggles, handling them by the strap from behind the head. Place them in a designated area for decontamination.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to contain the contaminant. Dispose of them immediately in a hazardous waste container.
-
Remove Lab Coat: Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any contamination on the exterior. Place it in a designated receptacle.
-
Remove Inner Gloves: With your now-uncovered hands, carefully remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Remove Respirator: Remove your respirator by the straps without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[1][10][11]
Caption: Logical sequence for donning and doffing Personal Protective Equipment.
Spill and Disposal Plans
Spill Management Protocol
Immediate and correct action is crucial in the event of a spill.[6]
-
Evacuate: Alert others and evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in the fume hood, keep the sash at the proper height.
-
Don PPE: Before cleaning, don the full set of PPE as described above, including respiratory protection.
-
Contain: For a solid spill, carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste.[1][2] Avoid any actions that could generate dust.[9][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9] Collect all cleaning materials for disposal as hazardous waste.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, masks) must be considered hazardous waste and disposed of in a clearly labeled, sealed hazardous waste container.[6]
-
Unused Product: Surplus and non-recyclable this compound must be disposed of as hazardous chemical waste through a licensed disposal company.[1][2][11] Do not dispose of it down the drain.
By integrating these engineering controls, PPE protocols, and operational plans into your standard procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity in your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
